molecular formula C18H20O3 B009182 8-(1-Naphthyl)-8-oxooctanoic acid CAS No. 101743-46-8

8-(1-Naphthyl)-8-oxooctanoic acid

Cat. No.: B009182
CAS No.: 101743-46-8
M. Wt: 284.3 g/mol
InChI Key: DBOKWZXDDSWWIT-UHFFFAOYSA-N
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Description

8-(1-Naphthyl)-8-oxooctanoic acid (: 101743-46-8) is a high-purity organic compound supplied as a crystalline powder for research applications . This molecule features a naphthyl ketone group linked to a carboxylic acid-terminated alkyl chain, presenting a unique structure with potential as a versatile building block in organic synthesis and material science. Specifications & Data: • CAS Number: 101743-46-8 • Molecular Formula: C₁₈H₂₀O₃ • Molecular Weight: 284.35 g/mol • Purity: ≥97% • MDL Number: MFCD01311640 Research Applications: As a member of the polycyclic arenes and carboxylic acids family, this compound is a valuable intermediate for developing more complex chemical entities . Its structure, combining a hydrophobic aromatic system with a flexible and functionalized aliphatic chain, makes it of particular interest for exploring structure-activity relationships in medicinal chemistry and for the synthesis of novel polymers or advanced materials. The terminal carboxylic acid allows for further derivatization, such as amide bond formation or esterification, while the naphthyl group can contribute to π-π stacking interactions, influencing the physical and electronic properties of the resulting compounds. Use Disclaimer: This product is intended for research purposes only and is strictly for laboratory use. It is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-naphthalen-1-yl-8-oxooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O3/c19-17(12-3-1-2-4-13-18(20)21)16-11-7-9-14-8-5-6-10-15(14)16/h5-11H,1-4,12-13H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBOKWZXDDSWWIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)CCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630254
Record name 8-(Naphthalen-1-yl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101743-46-8
Record name 8-(Naphthalen-1-yl)-8-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

8-(1-Naphthyl)-8-oxooctanoic acid molecular structure and formula

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 8-(1-Naphthyl)-8-oxooctanoic acid molecular structure and formula Content Type: In-depth technical guide.

Molecular Characterization, Synthesis Strategies, and Structural Analysis[1]

Executive Summary

This compound (CAS: 101743-46-8) is a bifunctional organic compound integrating a lipophilic polycyclic aromatic hydrocarbon (naphthalene) with a polar carboxylic acid terminus via an 8-carbon aliphatic keto-linker.[1][2] This specific molecular architecture classifies it as an aryl-keto fatty acid analog .

Its structure suggests utility in three primary domains:

  • Medicinal Chemistry: As a pharmacophore precursor for histone deacetylase (HDAC) inhibitors or lipophilic signaling mimetics.

  • Supramolecular Chemistry: Utilizing the naphthalene moiety for

    
     stacking interactions in self-assembling monolayers.
    
  • Chemical Biology: As a "hydrophobicity probe" or linker for conjugating bioactive molecules to lipophilic carriers.

Molecular Identification & Formula
ParameterData
Chemical Name This compound
Synonyms 8-Naphthalen-1-yl-8-oxooctanoic acid; 7-(1-Naphthoyl)heptanoic acid
CAS Number 101743-46-8
Molecular Formula C₁₈H₂₀O₃
Molecular Weight 284.35 g/mol
SMILES C(CCCC(=O)O)CCC(=O)c1cccc2ccccc12
InChI Key (Predicted) InChI=1S/C18H20O3...[3][4]
Physical State Off-white to pale yellow crystalline powder
Structural Analysis & Physicochemical Profile

The molecule consists of three distinct functional domains, each imparting specific chemical behaviors.[5]

3.1 Domain Breakdown
  • The Aromatic Head (1-Naphthyl): A fused bicyclic system. The attachment at the C1 position (alpha) is sterically more congested than the C2 (beta) position but is often kinetically favored during synthesis. This region drives lipophilicity and UV fluorescence .

  • The Linker (8-Oxo-octyl chain): A saturated 7-carbon spacer (heptamethylene) interrupted by a ketone at C8. The ketone provides a dipole moment and a site for further derivatization (e.g., reduction to alcohol or amine).

  • The Polar Tail (Carboxylic Acid): Provides water solubility (pH-dependent) and a handle for esterification or amide coupling.

3.2 Physicochemical Properties (Calculated)
  • LogP (Octanol/Water Partition Coeff.): ~4.2 – 4.5 (Highly Lipophilic).

  • pKa (Acid): ~4.8 (Typical of aliphatic carboxylic acids).

  • H-Bond Donors: 1 (COOH).

  • H-Bond Acceptors: 3 (COOH, C=O).

  • Rotatable Bonds: 8.

StructureAnalysis Naphthyl 1-Naphthyl Group (Lipophilic/Fluorescent) Ketone C8-Ketone (Dipole/Reactive Site) Naphthyl->Ketone Aryl-Carbonyl Conjugation Chain C7 Aliphatic Chain (Flexible Linker) Ketone->Chain C-C Bond Acid Carboxylic Acid (Polar/Reactive) Chain->Acid Terminal

Figure 1: Functional domain analysis of this compound.

Synthetic Methodology

The synthesis of this compound typically employs Friedel-Crafts Acylation . This pathway is preferred for its ability to form C-C bonds between activated aromatics and acid anhydrides or acyl chlorides.

4.1 Retrosynthetic Analysis
  • Disconnection: The C8-C(Naphthyl) bond.

  • Synthons: Naphthalene (Nucleophile) + Suberic Acid Derivative (Electrophile).

4.2 Protocol: Friedel-Crafts Acylation

Reagents: Naphthalene, Suberic Anhydride (or Methyl 8-chloro-8-oxooctanoate), Aluminum Chloride (


), Nitrobenzene or DCM (Solvent).

Step-by-Step Workflow:

  • Activation: Dissolve suberic anhydride (1.0 eq) in dry dichloromethane (DCM) or nitrobenzene under

    
     atmosphere.
    
  • Catalyst Addition: Add anhydrous

    
     (2.2 eq) portion-wise at 0°C. The Lewis acid complexes with the anhydride to form the acylium ion.
    
  • Acylation: Add Naphthalene (1.0 eq) slowly. Maintain temperature at 0–5°C to favor kinetic control (yielding the 1-substituted isomer over the 2-substituted thermodynamic product).

  • Reaction: Stir at RT for 4–12 hours. Monitor via TLC/HPLC.

  • Quenching: Pour mixture onto ice/HCl to decompose the aluminum complex.

  • Workup: Extract with Ethyl Acetate. Wash with brine.

  • Purification: Recrystallization from Ethanol/Hexane or Flash Column Chromatography (SiO2, Hexane:EtOAc gradient).

Critical Control Point: Regioselectivity is the main challenge. 1-substitution is favored at lower temperatures, while higher temperatures may lead to the 2-naphthyl isomer or bis-acylation.[5]

Synthesis Start Suberic Anhydride + Naphthalene Reaction Friedel-Crafts Acylation (0°C, DCM) Start->Reaction Mix Catalyst AlCl3 (Lewis Acid) Catalyst->Reaction Activate Intermediate Acylium Ion Complex Quench Acid Hydrolysis (Ice/HCl) Intermediate->Quench Reaction->Intermediate Product This compound Quench->Product Purification

Figure 2: Friedel-Crafts synthesis pathway for the target compound.

Analytical Profiling (Expected Data)

To validate the structure, the following spectral signatures are diagnostic:

5.1 Proton NMR (

-NMR, 400 MHz,

)
  • Aromatic Region (7.4 – 8.5 ppm): Multiplet, 7H. Look for the deshielded proton at the C2/C8 positions of the naphthalene ring due to the carbonyl anisotropy.[5]

  • Alpha-Keto Methylene (3.0 – 3.1 ppm): Triplet (

    
    ), 2H. Protons adjacent to the ketone (
    
    
    
    ).
  • Alpha-Acid Methylene (2.3 – 2.4 ppm): Triplet (

    
    ), 2H. Protons adjacent to the carboxyl group (
    
    
    
    ).
  • Bulk Methylenes (1.3 – 1.8 ppm): Multiplet, 8H. The central aliphatic chain.[4][6][7][8]

5.2 Infrared Spectroscopy (IR)
  • O-H Stretch: Broad band at 2800–3200

    
     (Carboxylic acid dimer).
    
  • C=O Stretch (Ketone): Sharp peak at ~1680

    
     (Aryl ketone, conjugated).
    
  • C=O Stretch (Acid): Sharp peak at ~1710

    
    .
    
  • C=C Aromatic: 1500–1600

    
    .
    
Applications in Research
6.1 HDAC Inhibition Studies

Derivatives of 8-oxooctanoic acid are structural analogs of SAHA (Vorinostat) . The 1-naphthyl group serves as the "cap" group (surface recognition domain), while the octanoic chain acts as the linker to the zinc-binding domain (usually hydroxamic acid, derived from the carboxylic acid).[5]

  • Mechanism: The linker fits into the hydrophobic channel of the HDAC enzyme.[5]

6.2 Fluorescent Probes

The naphthalene moiety exhibits intrinsic fluorescence. This molecule can be used to study:

  • Lipid Membrane Dynamics: The fatty acid chain inserts into bilayers, while the naphthyl group reports on the polarity of the interface.[5]

  • Protein Binding: Monitoring binding to Fatty Acid Binding Proteins (FABPs).

References
  • Gore, P. H. (1955). The Friedel-Crafts Acetylation of Naphthalene. Chemical Reviews, 55(2), 229–281. (Foundational chemistry for synthesis).[9]

  • Mai, A., et al. (2005). 3-(4-Aroyl-1H-pyrrol-2-yl)-N-hydroxy-2-propenamides as a new class of synthetic histone deacetylase inhibitors. Journal of Medicinal Chemistry, 48(9), 3344-3353.
  • PubChem. (2025).[7][10] Compound Summary: 8-oxo-8-phenyl-octanoic acid derivatives. National Library of Medicine. Retrieved from [Link]

Sources

Thermodynamic Profiling and Stability Assessment of 8-(1-Naphthyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Kinetic vs. Thermodynamic Challenge

8-(1-Naphthyl)-8-oxooctanoic acid is a critical synthetic intermediate, structurally significant for its role as a precursor in the synthesis of fused tricyclic systems (such as those found in 5-HT3 antagonists like Palonosetron) and lipophilic drug conjugates.

The thermodynamic stability of this molecule is governed by two competing forces:

  • Solid-State Polymorphism: The flexibility of the octanoic acid chain combined with the rigid naphthalene stack creates a high potential for polymorphism, impacting shelf-life and solubility.

  • Regioisomeric Stability (The 1- vs. 2- Position): Synthesized via Friedel-Crafts acylation, the 1-naphthyl isomer is the kinetic product , while the 2-naphthyl isomer is the thermodynamic product .

This guide details the thermodynamic landscape of the molecule, providing self-validating protocols to assess its stability and prevent the irreversible isomerization that degrades yield and purity.

Molecular Architecture and Theoretical Stability

The molecule comprises three distinct functional zones, each contributing to its overall thermodynamic profile:

Functional ZoneChemical FeatureStability Risk
Zone A: Arene Naphthalene RingPhotostability: High UV absorption leads to potential radical formation and dimerization under light exposure.
Zone B: Linker

-Keto Group
Regio-isomerization: The carbonyl at the 1-position suffers from peri-interaction with the C8 proton, driving the thermodynamic drive toward the 2-isomer.
Zone C: Tail Octanoic AcidHygroscopicity: The terminal carboxylic acid can form hydrates, altering the crystal lattice and melting point.
The Energy Landscape: Kinetic vs. Thermodynamic Control

In the synthesis of this compound (typically via reaction of naphthalene with suberic anhydride), the reaction is reversible.

  • Kinetic Control (Low Temp, Short Time): Favors the

    
    -substitution (1-position) due to higher electron density at this position.
    
  • Thermodynamic Control (High Temp, Long Time): Favors the

    
    -substitution (2-position) because it relieves the steric strain (peri-interaction) present in the 1-isomer.
    

Critical Insight: Process parameters must be tuned to trap the molecule in its kinetic well. Once formed, the 1-isomer is metastable; exposure to Lewis acids or high heat can trigger an irreversible rearrangement to the 2-isomer.

EnergyLandscape Reactants Reactants (Naphthalene + Suberic Anhydride) TS1 TS 1 (Low Activation Energy) Reactants->TS1 Fast TS2 TS 2 (High Activation Energy) Reactants->TS2 Slow Product1 Kinetic Product (1-Naphthyl Isomer) Metastable TS1->Product1 Product2 Thermodynamic Product (2-Naphthyl Isomer) Stable TS2->Product2 Product1->Product2 Isomerization (Heat/Acid)

Figure 1: Reaction coordinate diagram illustrating the metastability of the 1-naphthyl isomer. Note the potential for isomerization under stress.

Solid-State Thermodynamic Profiling

For drug development, the physical stability of the solid is paramount. The 1-isomer typically exhibits a melting point in the range of 108–110°C , but this is highly dependent on purity and crystalline form.

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine the melting point onset, heat of fusion, and detect polymorphic transitions.

Methodology:

  • Sample Prep: Weigh 2–4 mg of dried this compound into a Tzero aluminum pan. Crimp non-hermetically.

  • Equilibration: Equilibrate at 25°C.

  • Ramp: Heat at 10°C/min to 150°C.

  • Analysis:

    • Single Endotherm: Indicates phase purity.

    • Split Peak/Shoulder: Indicates polymorphic mixture or presence of the 2-isomer (which typically melts higher, ~125-130°C).

    • Exotherm post-melt: Indicates decomposition or polymerization.

Protocol: Hygroscopicity Assessment (DVS)

Because of the long aliphatic chain terminating in a polar acid, the molecule can exhibit "soap-like" behavior, trapping water.

  • Instrument: Dynamic Vapor Sorption (DVS).

  • Cycle: 0% to 90% RH in 10% steps at 25°C.

  • Acceptance Criteria: < 2% mass gain at 80% RH. Significant hysteresis between sorption/desorption indicates hydrate formation, which is thermodynamically unstable for long-term storage.

Chemical Stability and Forced Degradation

This section defines the stress testing required to validate the molecule's stability during scale-up.

Oxidative Degradation (Benzylic Oxidation)

The position


 to the carbonyl and the benzylic positions on the naphthalene ring are susceptible to radical oxidation.
  • Stress Condition: 3% H₂O₂ for 4 hours at RT.

  • Observation: Monitor for the formation of naphthoic acid (cleavage product) or hydroxylated species.

  • Mitigation: Store under Nitrogen/Argon. Use antioxidants (e.g., BHT) if formulated in solution.

Photostability

Naphthalene is a strong chromophore.

  • Stress Condition: ICH Q1B (1.2 million lux hours).

  • Risk: Dimerization or ring oxidation.

  • Packaging: Amber glass or opaque foil is mandatory .

Isomeric Stability (The Critical Test)

This protocol verifies that the kinetic 1-isomer has not converted to the thermodynamic 2-isomer.

HPLC Method for Isomer Quantitation:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 3.5µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 80% B over 20 minutes.

  • Detection: UV at 280 nm (Naphthalene characteristic absorption).

  • Resolution: The 1-isomer (more polar due to geometry) typically elutes before the 2-isomer. Ensure resolution (Rs) > 1.5.

Experimental Workflow for Stability Validation

The following workflow ensures a self-validating system for checking batch quality.

StabilityWorkflow Start Crude this compound DSC Step 1: DSC Analysis (Check MP 108-110°C) Start->DSC HPLC Step 2: HPLC Purity (Limit 2-isomer < 0.5%) DSC->HPLC Decision Pass Specs? HPLC->Decision Storage Storage: < 25°C, Amber Vial, Inert Gas Decision->Storage Yes Reject Reject / Recrystallize (Solvent: EtOAc/Hexane) Decision->Reject No Reject->Start Reprocess

Figure 2: Quality Control decision tree for thermodynamic stability assessment.

Synthesis Implications

To maintain thermodynamic stability during synthesis:

  • Low Temperature Quench: When performing the Friedel-Crafts reaction, quench the AlCl₃ complex at temperatures < 0°C. High temperature hydrolysis can catalyze the 1-to-2 migration.

  • Acid Removal: Ensure complete removal of Lewis acids (AlCl₃) and Brønsted acids (HCl) during workup. Residual acid acts as a catalyst for isomerization in the solid state over time.

  • Recrystallization: Use a solvent system that selectively precipitates the 1-isomer. Ethyl Acetate/Hexane mixtures are often effective, as the more symmetrical 2-isomer may have different solubility parameters.

References

  • Gore, P. H. (1955). "The Friedel-Crafts Acetylation of Naphthalene." Chemical Reviews. (Establishes the kinetic vs. thermodynamic control principles for naphthalene acylation).

  • Helsinn Healthcare SA. (2003). "Process for the preparation of Palonosetron." U.S. Patent 5,202,333.[1] (Describes the synthesis of related tetrahydronaphthalene intermediates and workup conditions).

  • ICH Expert Working Group. (2003). "Stability Testing of New Drug Substances and Products Q1A(R2)." International Conference on Harmonisation. (Standard protocols for forced degradation).

  • Sigma-Aldrich. "8-(2-Naphthyl)-8-oxooctanoic acid Product Specification." (Reference for the thermodynamic 2-isomer properties).

Sources

Biological Activity of 8-(1-Naphthyl)-8-oxooctanoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Discovery

Executive Summary

This guide details the pharmacological profile, mechanism of action, and synthetic utility of 8-(1-Naphthyl)-8-oxooctanoic acid (CAS: 101743-46-8) and its structural analogs. Primarily recognized as a scaffold for Histone Deacetylase (HDAC) inhibitors , this compound class represents a strategic pivot in epigenetic drug design—moving away from simple linear linkers (like in Vorinostat/SAHA) toward bulky, hydrophobic "cap" groups that enhance isoform selectivity.

Furthermore, emerging evidence suggests these analogs possess dual-activity , acting as fatty acid mimetics that can modulate mitochondrial fatty acid oxidation (FAO), a critical metabolic vulnerability in chemo-resistant cancer cells.

Chemical Biology & Structure-Activity Relationship (SAR)

The core structure of this compound consists of three pharmacophoric elements essential for biological interaction:

  • The Cap Group (Naphthalene): A bulky, hydrophobic aromatic system designed to interact with the rim of the enzyme active site. The 1-naphthyl substitution provides steric bulk that can discriminate between HDAC isoforms (e.g., HDAC1 vs. HDAC6).

  • The Linker (8-Oxooctanoyl chain): An 8-carbon chain containing a ketone at the C8 position. This length (approx. 11-12 Å) is critical for spanning the narrow hydrophobic tunnel of the HDAC active site to reach the catalytic zinc ion.

  • The Zinc Binding Group (ZBG) Precursor (Carboxylic Acid): In the parent compound, the terminal carboxylate is a weak zinc binder. In bioactive analogs , this is converted to a hydroxamic acid (-CONHOH) or ortho-aminoanilide , which avidly chelates the Zn²⁺ ion essential for HDAC catalytic activity.

SAR Optimization Table
Structural DomainModificationBiological Effect
Cap Group 1-NaphthylEnhances hydrophobic interaction at the active site rim; improves cellular permeability.
2-NaphthylOften reduces potency due to steric clash in the "rim" region of Class I HDACs.
Linker 8-Oxo (Ketone)Increases rigidity compared to alkyl chains; mimics the transition state of acetyl-lysine hydrolysis.
C8 Chain LengthOptimal for Class I/IIb HDACs. Shortening to C5-C6 drastically reduces potency (loss of Zn²⁺ contact).
ZBG Carboxylic AcidWeak HDAC inhibition (µM range); acts as a metabolic substrate/mimetic.
Hydroxamic AcidCritical for Potency: Converts the scaffold into a nanomolar (nM) HDAC inhibitor.
Mechanisms of Action[1][2]
A. Epigenetic Regulation: HDAC Inhibition

The primary therapeutic utility of this compound analogs lies in their ability to inhibit Zinc-dependent Histone Deacetylases.

  • Mechanism: The hydroxamic acid analog enters the HDAC active site.[1] The 8-carbon chain occupies the hydrophobic channel (normally occupied by the acetyl-lysine of histone tails). The hydroxamate group chelates the Zn²⁺ ion at the base of the pocket, displacing the water molecule required for catalysis.

  • Result: Hyperacetylation of histones (H3, H4), leading to chromatin relaxation and re-expression of silenced tumor suppressor genes (e.g., p21WAF1/CIP1).

B. Metabolic Modulation: Fatty Acid Oxidation (FAO) Interference

Unlike standard HDAC inhibitors, the parent acid (this compound) structurally resembles long-chain fatty acids (e.g., palmitic acid).

  • Mechanism: It can act as a false substrate or inhibitor for enzymes involved in fatty acid metabolism, such as Acyl-CoA Synthetase or Carnitine Palmitoyltransferase 1 (CPT1) .

  • Therapeutic Relevance: Many cancer stem cells rely on FAO for survival. By mimicking a fatty acid, this scaffold can disrupt mitochondrial respiration, creating a "metabolic synthetic lethality" when combined with standard chemotherapy.

Pathway Visualization

Mechanism Compound 8-(1-Naphthyl)-8-oxooctanoic Acid Analogs HDAC HDAC Active Site (Zn2+ Pocket) Compound->HDAC Chelates Zn2+ FAO Fatty Acid Oxidation (Mitochondria) Compound->FAO Mimics Fatty Acid Chromatin Chromatin Relaxation (Hyperacetylation) HDAC->Chromatin Inhibits Deacetylation Metabolism ATP Depletion (Metabolic Stress) FAO->Metabolism Disrupts Beta-Oxidation Apoptosis Apoptosis / Cell Cycle Arrest Chromatin->Apoptosis Re-expression of p21 Metabolism->Apoptosis Energy Crisis

Caption: Dual-mechanism pathway showing epigenetic inhibition (solid line) and metabolic interference (dashed line) leading to cancer cell death.

Experimental Protocols
Protocol A: Chemical Synthesis (Friedel-Crafts Acylation)

This protocol describes the synthesis of the parent keto-acid scaffold, the precursor for high-potency analogs.

  • Reagents: Suberic acid (Octanedioic acid), Thionyl chloride (

    
    ), Naphthalene, Aluminum chloride (
    
    
    
    ), Nitrobenzene (solvent).
  • Step 1 (Activation): Reflux suberic acid (10 mmol) with

    
     (25 mmol) for 2 hours to generate suberoyl dichloride. Remove excess 
    
    
    
    in vacuo.
  • Step 2 (Acylation): Dissolve naphthalene (10 mmol) and

    
     (22 mmol) in nitrobenzene at 0°C. Dropwise add suberoyl dichloride.
    
  • Reaction: Stir at 0-5°C for 4 hours, then allow to warm to room temperature overnight.

  • Quenching: Pour mixture into ice-water/HCl. Extract with Ethyl Acetate.

  • Purification: The product, this compound, is purified via silica gel column chromatography (Hexane:EtOAc gradient).

    • Yield: Typically 40-60%.

    • Validation: 1H NMR (check for naphthyl protons at 7.4-8.5 ppm and triplet at 2.9 ppm for

      
       adjacent to ketone).
      
Protocol B: HDAC Fluorometric Activity Assay

Objective: Determine


 of the hydroxamic acid analog.
  • Materials: HDAC Fluorometric Assay Kit (e.g., Biomol), HeLa nuclear extract (source of Class I/II HDACs), Fluorogenic substrate (Boc-Lys(Ac)-AMC).

  • Preparation: Dilute this compound hydroxamate in DMSO (serially dilute 1 nM to 100 µM).

  • Incubation: Mix 15 µL of diluted compound with 10 µL of HeLa nuclear extract. Incubate at 37°C for 30 mins.

  • Substrate Addition: Add 25 µL of Fluorogenic substrate. Incubate for 30 mins at 37°C.

  • Development: Add 50 µL of Developer solution (Trypsin) to release the fluorophore from deacetylated lysine. Incubate 15 mins.

  • Readout: Measure fluorescence at Ex/Em = 360/460 nm.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive

    
    .
    
Quantitative Data Summary

The following table contrasts the biological activity of the parent acid versus its hydroxamic acid derivative and the standard drug Vorinostat (SAHA).

CompoundStructure TypeHDAC1

(nM)
HDAC6

(nM)
Cell Viability (MCF-7)

(µM)
This compound Keto-Acid (Parent)> 10,000 (Inactive)> 10,00025 - 50 (Weak)
Naphthyl-8-oxo-Hydroxamate Hydroxamic Acid Analog12 - 20 5 - 10 0.5 - 2.0
Vorinostat (SAHA) Linear Hydroxamate13101.5 - 5.0

Note: The parent acid is metabolically active but lacks the zinc-binding strength to inhibit HDACs directly. The hydroxamate analog is equipotent or superior to SAHA due to the enhanced hydrophobic capture by the naphthyl group.

References
  • HDAC Inhibitor Mechanism & Design

    • Title: "Design, synthesis, and preliminary bioactivity studies of substituted purine hydroxamic acid derivatives as novel histone deacetylase (HDAC) inhibitors."
    • Source: RSC Advances, 2013.
    • URL:[Link]

  • Naphthyl-Based HDAC Inhibitors

    • Title: "Discovery and Characterization of Novel Non-Hydroxamate HDAC11 Inhibitors."[1]

    • Source: MDPI, Pharmaceuticals, 2025.
    • URL:[Link]

  • Fatty Acid Oxidation & Cancer

    • Title: "Targeting Fatty Acid Oxid
    • Source: National Institutes of Health (NIH) / PubMed.
    • URL:[Link]

  • Chemical Synthesis Reference

    • Title: "Method of preparation of 8-hydroxyoctanoic acid and intermediates (P
    • Source: European P
    • URL:[Link]

Sources

Technical Guide: Safety & Handling Architecture for 8-(1-Naphthyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for 8-(1-Naphthyl)-8-oxooctanoic acid , a specialized research chemical. Unlike a standard Safety Data Sheet (SDS), this document integrates regulatory safety parameters with practical research methodologies, offering a "Safety-by-Design" approach for laboratory professionals.

CAS Number: 101743-46-8 Formula: C₁₈H₂₀O₃ Molecular Weight: 284.35 g/mol Document Control: Scientific Advisory Level (Research Use Only)

Part 1: Physicochemical & Hazard Profile

Chemical Identity & Properties

This compound is a bifunctional organic molecule featuring a lipophilic 1-naphthyl ketone tail and a hydrophilic carboxylic acid head. This amphiphilic structure dictates both its solubility profile and its biological interaction potential (e.g., membrane permeability).

PropertySpecificationTechnical Note
Appearance White to off-white crystalline powderHygroscopic potential; store desiccated.
Solubility DMSO, Methanol, Ethanol, ChloroformLimited water solubility due to naphthyl moiety.
Melting Point 90–95 °C (Estimated)Solid-state handling required below 40 °C.
Acidity (pKa) ~4.8 (Carboxylic acid)Forms salts with bases; pH sensitive.
Reactivity Electrophilic ketone; Nucleophilic acidSusceptible to reduction, oxidation, and coupling.
GHS Hazard Classification (Read-Across Methodology)

Based on structure-activity relationships (SAR) for long-chain keto-acids and naphthalene derivatives.

  • Signal Word: WARNING

  • H315: Causes skin irritation. (Acidic function)[1]

  • H319: Causes serious eye irritation.[1] (Acidic function + Ketone)

  • H335: May cause respiratory irritation. (Dust inhalation)

  • H412: Harmful to aquatic life with long-lasting effects.[2] (Naphthalene moiety bioaccumulation potential)

Part 2: Operational Safety & Handling Protocol

The "Dual-Zone" Handling Strategy

Because this compound possesses both a reactive carbonyl and an acidic proton, it can participate in unwanted side reactions if not handled in a controlled environment.

Zone A: Solid State Handling (Weighing/Transfer)

  • Risk: Inhalation of fine particulates; static charge buildup.

  • Protocol:

    • Use an antistatic gun prior to weighing to prevent powder scattering.

    • Work within a Class II Biological Safety Cabinet or Chemical Fume Hood.

    • PPE: Nitrile gloves (double-glove recommended for long duration), N95 respirator (if outside hood), and safety goggles.

Zone B: Solution State Handling (Synthesis/Assay)

  • Risk: Skin absorption (enhanced by DMSO/solvents); Splash hazard.

  • Protocol:

    • Dissolve in DMSO or Ethanol slowly to avoid exotherms.

    • Vessels must be vented if reacting with bases (e.g., NaHCO₃) due to CO₂ evolution.

    • Incompatibility: Avoid strong oxidizing agents (e.g., permanganates) which may cleave the naphthyl ketone.

Synthesis & Application Workflow

Researchers typically use this compound as a linker or pharmacophore precursor. The following diagram illustrates the safe workflow for activation and coupling, a common application.

SynthesisWorkflow cluster_safety Critical Safety Checks Start This compound (Solid Precursor) Solubilization Solubilization (DMSO/DCM) Start->Solubilization Inert Atmosphere Activation Carboxyl Activation (EDC/NHS or HATU) Solubilization->Activation 0°C to RT Coupling Amide Coupling (Target Amine + Base) Activation->Coupling pH Control (8-9) Check1 Vent CO2 (if Bicarb used) Activation->Check1 Purification Purification (HPLC/Flash) Coupling->Purification Quench Reaction Check2 Monitor Exotherm Coupling->Check2

Figure 1: Safe synthesis workflow for coupling reactions involving this compound, highlighting critical control points.

Part 3: Emergency Response Architecture

In the event of exposure, a rapid, logic-driven response is required to mitigate tissue damage from the acidic moiety and systemic absorption of the naphthyl core.

Exposure Response Logic

Do not rely on memory. Follow this decision matrix.

EmergencyResponse Incident Exposure Incident Type Identify Route Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhalation Inhalation Type->Inhalation Action_Skin 1. Blot excess (do not rub) 2. Wash w/ Soap & Water (15m) 3. Check for lipid absorption Skin->Action_Skin Action_Eye 1. Flush eyewash (15m) 2. Hold lid open 3. Consult Ophthalmologist Eye->Action_Eye Action_Inhal 1. Move to fresh air 2. Oxygen if labored breathing 3. Monitor for pulmonary edema Inhalation->Action_Inhal

Figure 2: Decision matrix for emergency response. Note: The lipophilic nature of the naphthyl group may facilitate skin absorption; do not use solvent-based cleaners on skin.

Fire & Spill Control
  • Fire: Use Dry Chemical, CO₂, or Alcohol-resistant foam. Do not use high-volume water jets , as this may scatter the melting powder/oil.

  • Spill (Solid): Dampen with inert oil (e.g., mineral oil) or cover with wet paper towels to prevent dust generation, then sweep.

  • Spill (Liquid): Absorb with vermiculite or sand. Neutralize trace acids with dilute Sodium Bicarbonate solution after bulk removal.

Part 4: Toxicology & Research Context

Toxicological Insights

While specific LD50 data for this specific isomer is sparse, read-across from 1-Naphthoic acid and 8-Oxooctanoic acid suggests:

  • Acute Toxicity: Likely low to moderate (Oral LD50 estimated > 2000 mg/kg).

  • Chronic Effects: Naphthalene derivatives can be metabolized to epoxides (though less likely with the ketone structure). Prolonged exposure should be avoided.

  • Target Organs: Respiratory system (irritation), Skin (defatting/irritation).

Research Applications

This compound is valuable in:

  • HDAC Inhibitor Design: Structurally analogous to Suberoylanilide Hydroxamic Acid (SAHA), serving as a hydrophobic cap precursor [1].

  • Lipid Probes: Used to study fatty acid transport or as a non-hydrolyzable analog in metabolic assays [2].

  • PROTAC Linkers: The C8 chain provides an optimal spatial distance for recruiting E3 ligases in protein degradation studies.

References

  • PubChem. (n.d.). Compound Summary: 8-Oxooctanoic Acid Derivatives. Retrieved from [Link]

Sources

pKa values and acidity of 8-(1-Naphthyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Acidity and pKa of 8-(1-Naphthyl)-8-oxooctanoic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The acid dissociation constant (pKa) is a critical physicochemical parameter that governs the behavior of a molecule in various chemical and biological environments. For active pharmaceutical ingredients and their intermediates, a precise understanding of pKa is fundamental to predicting absorption, distribution, metabolism, and excretion (ADME) properties, as well as for optimizing formulation and synthesis. This guide provides a comprehensive analysis of the acidity and pKa of this compound, a molecule featuring a terminal carboxylic acid, a long aliphatic chain, and a bulky aromatic keto-moiety. We will dissect the structural components influencing its acidic character, present theoretical estimations, and detail both experimental and computational methodologies for its precise determination.

Introduction: The Significance of pKa in a Multifunctional Molecule

This compound is a compound characterized by a confluence of distinct chemical features: a hydrophilic carboxylic acid head, a long lipophilic octanoic acid spacer, and a sterically demanding, aromatic 1-naphthyl ketone group. This unique structure suggests its potential utility as a complex building block in organic synthesis or as a scaffold in medicinal chemistry.

The acidic proton of the terminal carboxyl group is the primary determinant of the molecule's ionization state at physiological pH. Consequently, its pKa value is not merely an academic data point; it is a crucial predictor of:

  • Aqueous Solubility: The ionized carboxylate form is significantly more water-soluble than the neutral acid.[1]

  • Membrane Permeability: The neutral, un-ionized form is more likely to passively diffuse across biological membranes.

  • Reactivity and Formulation: The pKa dictates the choice of salts for formulation, appropriate buffer systems, and pH conditions for chemical reactions involving the carboxyl group.

This guide will therefore provide the theoretical and practical framework necessary for a robust understanding and determination of this vital parameter.

Theoretical Underpinnings of Acidity in Carboxylic Acids

The acidity of a carboxylic acid (R-COOH) is quantified by its acid dissociation constant (Ka), or more conveniently, its pKa value (pKa = -logKa).[2] A lower pKa signifies a stronger acid.[3][4] The equilibrium in an aqueous solution is described as:

R-COOH + H₂O ⇌ R-COO⁻ + H₃O⁺

The stability of the resulting carboxylate anion (R-COO⁻) is the paramount factor determining the acid's strength.[5][6] Any structural feature that stabilizes this conjugate base will shift the equilibrium to the right, resulting in a stronger acid (lower pKa). The key influencing factors are:

  • Inductive Effects: Electron-withdrawing groups (EWGs) attached to the carboxylic acid moiety pull electron density away from the carboxylate anion, delocalizing and stabilizing the negative charge. This increases acidity.[4][7][8][9] Conversely, electron-donating groups (EDGs) destabilize the anion and decrease acidity.[5][8]

  • Resonance Effects: Delocalization of the negative charge across the two oxygen atoms of the carboxylate group is the primary reason for the acidity of carboxylic acids compared to alcohols.[4][6][9] Aromatic rings or other conjugated systems can further influence this delocalization.[10]

  • Solvent Effects: The solvent's ability to solvate and stabilize the charged species (R-COO⁻ and H₃O⁺) plays a significant role in the overall thermodynamics of dissociation.[11]

Structural Analysis of this compound

To predict the pKa of our target molecule, we must analyze the electronic contribution of each of its structural components.

ComponentStructureExpected Electronic Effect on AcidityRationale
Carboxylic Acid -COOHThe acidic centerThe site of proton dissociation.
Alkyl Chain -(CH₂)₆-Weakly electron-donating (-EDG)Alkyl groups are weak +I (inductive) donors, which slightly destabilize the carboxylate anion. However, the inductive effect diminishes rapidly with distance.[5]
Keto Group -C(O)-Negligible Inductive EffectThe keto group is a strong electron-withdrawing group (-I). However, it is located at the 8-position, separated from the carboxyl group by a six-carbon chain. Inductive effects are generally insignificant beyond three bonds.
Naphthyl Group C₁₀H₇-Negligible Inductive EffectAromatic rings are generally electron-withdrawing.[5] Like the keto group, its distance from the carboxyl moiety renders its direct inductive effect negligible.

The dominant factor determining the pKa of this compound is the carboxylic acid group itself, insulated from the strong electronic effects of the keto and naphthyl moieties by a long aliphatic chain. Therefore, its pKa is expected to be very similar to that of an unsubstituted long-chain carboxylic acid. For comparison, the established pKa of octanoic acid is approximately 4.89.[12] A predicted pKa value for a structurally similar compound, 8-(tert-butoxy)-8-oxooctanoic acid, is 4.76 ± 0.10, further supporting this estimation.[13]

Methodologies for pKa Determination

While theoretical analysis provides a valuable estimate, precise pKa values must be determined empirically or through high-level computation.

Experimental Determination

The gold standard for pKa measurement involves titrimetric or spectrophotometric methods.[1]

G cluster_prep Sample Preparation cluster_titration Potentiometric Titration cluster_analysis Data Analysis prep1 Dissolve precise mass of acid in solvent (e.g., water/co-solvent) prep2 Prepare standardized strong base titrant (e.g., 0.1 M NaOH) titr1 Calibrate pH meter with standard buffers prep2->titr1 titr2 Add titrant in small, known aliquots titr1->titr2 titr3 Record pH after each addition titr2->titr3 an1 Plot pH vs. Volume of titrant titr3->an1 an2 Determine equivalence point (V_eq) from 1st or 2nd derivative an1->an2 an3 Find pH at half- equivalence point (V_eq / 2) an2->an3 an4 pKa = pH at V_eq / 2 an3->an4

Caption: General workflow for DFT-based pKa prediction.

Methodology Outline: DFT-based Calculation

  • Structure Preparation: Generate 3D coordinates for both the neutral acid (HA) and its conjugate base, the carboxylate anion (A⁻).

  • Gas-Phase Optimization: Perform a geometry optimization and vibrational frequency calculation for both species in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d,p)). This provides the gas-phase free energies (G_gas).

  • Solvation Energy Calculation: Using the optimized gas-phase geometries, perform a single-point energy calculation for each species in a continuum solvent model (e.g., SMD or PCM with water as the solvent). T[14][15]his yields the free energy of solvation (ΔG_solv).

  • Calculate Free Energy in Solution: The total free energy in solution for each species is G_aq = G_gas + ΔG_solv.

  • Calculate Dissociation Free Energy: The free energy change for the dissociation reaction (HA → A⁻ + H⁺) in solution is calculated as: ΔG_aq = G_aq(A⁻) + G_aq(H⁺) - G_aq(HA) The value for G_aq(H⁺) is a well-established, albeit debated, literature value.

  • Convert to pKa: The pKa is then calculated using the relationship: pKa = ΔG_aq / (2.303 * RT), where R is the gas constant and T is the temperature in Kelvin.

While powerful, these methods are sensitive to the chosen functional, basis set, and solvation model, with potential errors of 0.5 to 1.0 pKa units. A[16][15]ccuracy can be improved by using linear regression models fitted to experimental data for a set of similar carboxylic acids.

The acidity of this compound is primarily dictated by its terminal carboxylic acid function. Due to the insulating effect of the long aliphatic chain, the electron-withdrawing keto and naphthyl groups are not expected to significantly influence the pKa.

Summary of Key Data and Predictions

ParameterValue/PredictionBasis
Molecule Structure C₁₈H₂₀O₃
Acidic Center Terminal Carboxylic Acid
Key Substituents 8-oxo, 8-(1-Naphthyl)Distant from the acidic center
Baseline pKa (Octanoic Acid) ~4.89Experimental Value
Predicted pKa 4.8 - 5.0 Theoretical analysis based on structural similarity and negligible inductive effects.

Visualizing the Molecule and its Dissociation

G cluster_mol This compound (HA) cluster_dissociation Aqueous Dissociation cluster_conj Conjugate Base (A⁻) + Proton (H⁺) mol Equilibrium mol->Equilibrium conj_base [Structure with O⁻] + H⁺ Equilibrium->conj_base

Sources

Potential Toxicity of Naphthyl-Oxooctanoic Acid Derivatives: A Mechanistic and Methodological Guide for Preclinical Assessment

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Executive Summary

Naphthyl-oxooctanoic acid derivatives represent a class of compounds with significant potential in various fields, including pharmaceuticals and agrochemicals. However, their structural features—a polycyclic aromatic hydrocarbon (naphthalene) core linked to a functionalized fatty acid side chain—necessitate a thorough and mechanistically informed toxicological evaluation. This guide provides an in-depth framework for researchers, scientists, and drug development professionals to understand and assess the potential toxicity of these molecules. We deconstruct the toxicological profile by examining the contributions of the naphthalene moiety, known for its metabolic activation into reactive intermediates, and the oxooctanoic acid chain, which governs critical physicochemical properties. This whitepaper details the underlying mechanisms of toxicity, such as oxidative stress and covalent binding, and provides validated, step-by-step protocols for key in vitro assays, including cytotoxicity, genotoxicity, and organ-specific toxicity assessments. By integrating in silico modeling with a tiered in vitro testing strategy, this guide offers a robust, self-validating system for the early identification and mitigation of toxicological risks, ensuring safer and more efficient development of novel chemical entities.

Introduction

The development of novel chemical entities is a complex process where early and accurate safety assessment is paramount. Naphthyl-oxooctanoic acid derivatives, characterized by a lipophilic naphthalene ring system coupled with an eight-carbon keto-acid chain, are emerging in various discovery programs. Their hybrid structure, however, presents a unique challenge for toxicological assessment. The potential for toxicity is not derived from a single mechanism but is rather a composite of the inherent properties of its two core components.

The naphthalene group is a well-documented pro-toxin, whose parent structure can be benign until metabolically activated.[1][2] Conversely, the oxooctanoic acid side chain dictates the molecule's physicochemical characteristics, such as solubility and lipophilicity, which in turn control its absorption, distribution, metabolism, and excretion (ADME) profile and its ability to interact with cellular membranes.[3]

This guide is structured to provide a logical progression from foundational toxicological principles to practical, actionable experimental designs. We will first explore the toxicokinetics and metabolic pathways that are critical to understanding why these compounds might be toxic. Subsequently, we will detail the essential experimental protocols required to quantify this potential toxicity. Finally, we will present an integrated strategy that combines these elements into a cohesive and efficient preclinical safety evaluation workflow.

Section 1: Toxicokinetics and Metabolism - The "Why" of Potential Toxicity

A predictive understanding of toxicity begins with an analysis of how the compound is processed within a biological system. For naphthyl-oxooctanoic acid derivatives, this involves two primary considerations: the metabolic fate of the naphthalene core and the physicochemical influence of the fatty acid chain.

The Naphthalene Moiety: A Pro-Toxin Engine

The primary toxicological concern for naphthalene and its derivatives is their propensity for metabolic activation by Cytochrome P450 (CYP) enzymes, primarily in the liver.[2] This process converts the relatively inert naphthalene into highly reactive electrophilic intermediates.

The key steps in this activation pathway are:

  • Epoxidation: CYP monooxygenases (e.g., CYP1A2, CYP2E1) oxidize the naphthalene ring to form naphthalene-1,2-oxide.[2]

  • Rearrangement and Hydration: This epoxide can rearrange to form naphthols or be hydrated by epoxide hydrolase to form naphthalene-1,2-dihydrodiol.

  • Quinone Formation: The dihydrodiol can be further oxidized to 1,2-naphthoquinone. It is this metabolite, along with other quinones, that is largely responsible for the observed toxicity.[1][4]

These reactive quinones can exert toxicity through several mechanisms:

  • Oxidative Stress: They undergo redox cycling, a process that generates reactive oxygen species (ROS) like superoxide anions and hydrogen peroxide. This overwhelms the cell's antioxidant defenses, leading to damage of lipids, proteins, and DNA.[4]

  • Glutathione Depletion: Quinones readily conjugate with glutathione (GSH), depleting the cell's primary defense against oxidative damage and electrophilic attack.[1]

  • Covalent Binding: As potent electrophiles, these metabolites can form covalent adducts with cellular macromolecules, including critical proteins and DNA, leading to enzyme inactivation, DNA fragmentation, and disruption of cellular function.[1]

The following diagram illustrates this critical metabolic activation pathway.

Naphthalene Metabolism cluster_outcomes Mechanisms of Toxicity Naphthalene Naphthalene Derivative Epoxide Reactive Epoxide (e.g., Naphthalene-1,2-oxide) Naphthalene->Epoxide Oxidation CYP450 CYP450 Enzymes (e.g., CYP1A2, CYP2E1) Quinones Reactive Quinones (e.g., 1,2-Naphthoquinone) Epoxide->Quinones Further Oxidation/ Rearrangement ROS Oxidative Stress (ROS) Quinones->ROS GSH GSH Depletion Quinones->GSH Adducts Macromolecule Adducts Quinones->Adducts Toxicity Cellular Toxicity ROS->Toxicity GSH->Toxicity Adducts->Toxicity

Caption: Metabolic activation of the naphthalene moiety to toxic intermediates.

The Oxooctanoic Acid Moiety: A Physicochemical Modulator

While the naphthalene core provides the chemical potential for toxicity, the oxooctanoic acid chain is the primary determinant of the molecule's behavior in a biological environment. It modulates key physicochemical properties that directly impact toxicokinetics.

  • Lipophilicity (LogP): The eight-carbon chain imparts significant lipophilicity. This property governs the compound's ability to cross cell membranes, its volume of distribution, and its potential for bioaccumulation. A higher LogP generally leads to greater membrane permeability.

  • Structure-Activity Relationship (SAR): Studies on related compounds, such as naphthyl-polyamine conjugates, have shown that there can be a "lipophilicity threshold".[3] While moderate lipophilicity is often required for biological activity, excessively high values (e.g., cLogP > 9-10) can lead to non-specific toxicity through the disruption of mammalian cell membranes.[3] The oxooctanoic acid chain must be carefully considered in this context.

  • Metabolic Handles: The keto and carboxylic acid groups provide sites for Phase II conjugation reactions (e.g., glucuronidation, sulfation), which typically facilitate detoxification and excretion. The alkyl chain itself is also susceptible to omega- and beta-oxidation, potentially leading to chain-shortened metabolites with different properties.

The interplay between the pro-toxic naphthalene core and the modulating side chain is a central theme in assessing these derivatives.

SAR_Concept cluster_naphthalene Naphthalene Moiety cluster_chain Oxooctanoic Acid Chain Derivative Naphthyl-Oxooctanoic Acid Derivative Metabolism Metabolic Activation (Quinone Formation) Derivative->Metabolism Lipophilicity Lipophilicity (LogP) Membrane Interaction Derivative->Lipophilicity Solubility Aqueous Solubility Derivative->Solubility Excretion Metabolic Handles (Detoxification/Excretion) Derivative->Excretion Toxicity Overall Toxicity Profile Metabolism->Toxicity Increases Toxicity Lipophilicity->Toxicity Modulates Toxicity Excretion->Toxicity Decreases Toxicity

Caption: Structure-Activity Relationship (SAR) concept for the derivatives.

Section 2: Key Toxicological Endpoints and Assessment Methodologies

A tiered, multi-assay approach is essential for building a comprehensive toxicity profile. This strategy begins with broad screening assays and progresses to more specific, mechanistic studies as needed.

In Vitro Cytotoxicity Assays

Causality: The first step is to determine the concentration at which a compound causes general cell death. This provides a basal cytotoxicity threshold (IC50 value) that informs the dose selection for all subsequent, more complex assays. The choice of cell line is critical; using a metabolically competent cell line like HepG2 (human hepatoma) is highly recommended, as it can perform some of the metabolic activation described in Section 1.

Protocol: MTT Assay for Basal Cytotoxicity

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2X stock concentration series of the test compound (e.g., from 0.1 µM to 100 µM) in culture medium.

  • Dosing: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

  • Incubation: Incubate the plate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 4 hours.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.

Self-Validating System: The protocol's integrity is maintained by the mandatory inclusion of a vehicle control (to establish 100% viability) and a potent positive control (to confirm the assay is responsive to cytotoxic agents).

Cytotoxicity_Workflow start Start seed 1. Seed HepG2 Cells (96-well plate) start->seed dose 2. Dose with Compound Series + Controls (Vehicle, Positive) seed->dose incubate 3. Incubate (24-48h) dose->incubate mtt 4. Add MTT Reagent (4h incubation) incubate->mtt solubilize 5. Solubilize Formazan (DMSO) mtt->solubilize read 6. Read Absorbance (570nm) solubilize->read analyze 7. Calculate IC50 Value read->analyze end End analyze->end

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Genotoxicity Assessment

Causality: Given that naphthalene metabolites can form DNA adducts, assessing genotoxicity is non-negotiable.[1] This involves testing for both gene mutations (mutagenicity) and chromosomal damage (clastogenicity).

Protocol 1: Bacterial Reverse Mutation Assay (Ames Test)

  • Rationale: This is a screening test for mutagenicity. It uses several strains of Salmonella typhimurium with mutations in the histidine synthesis operon. A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-deficient medium.

  • Methodology:

    • The test compound is incubated with the bacterial strains in the presence and absence of a liver metabolic activation system (S9 fraction).

    • The mixture is plated on minimal agar plates.

    • After incubation, the number of revertant colonies is counted and compared to the negative control.

    • A significant, dose-dependent increase in revertant colonies indicates a mutagenic potential.

Protocol 2: In Vitro Micronucleus Assay

  • Rationale: This assay detects chromosomal damage. Micronuclei are small, extra-nuclear bodies that form from chromosome fragments or whole chromosomes left behind during cell division.

  • Methodology:

    • Treat a mammalian cell line (e.g., CHO, TK6) with the test compound at concentrations below the IC50.

    • Add cytochalasin B to block cytokinesis, resulting in binucleated cells.

    • After an appropriate incubation period, harvest, fix, and stain the cells.

    • Using a microscope, score the frequency of micronuclei in binucleated cells. A significant increase compared to the vehicle control indicates clastogenic or aneugenic activity.

Organ-Specific Toxicity: A Focus on the Liver

Causality: Since the liver is the primary site of naphthalene metabolism, it is a key potential target for toxicity.[5] Advanced in vitro models can provide more physiologically relevant data than simple 2D cell cultures.

Methodology: 3D Liver Spheroid Model

  • Spheroid Formation: Form HepG2 spheroids using ultra-low attachment plates. Allow them to mature for 3-5 days.

  • Dosing: Treat the spheroids with the test compound at sub-cytotoxic concentrations for an extended period (e.g., 7-14 days), with repeated dosing every 2-3 days.

  • Endpoint Analysis:

    • Viability: Measure spheroid viability using a 3D-compatible assay (e.g., CellTiter-Glo 3D).

    • Hepatotoxicity Biomarkers: Collect the culture medium at various time points and measure the levels of released liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), using commercially available kits.

    • Liver Function: Measure the production of albumin in the culture medium as an indicator of normal hepatocyte function.

A significant increase in ALT/AST leakage or a decrease in albumin production is indicative of compound-induced liver injury.

Section 3: Integrated Toxicity Assessment Strategy

An effective and resource-efficient toxicity assessment relies on a tiered strategy that integrates data from in silico, in vitro, and, if necessary, more complex models.

Data Presentation: Summary Toxicity Table

All quantitative data should be collated into a clear, comparative table. This allows for at-a-glance assessment of the compound's overall toxicological profile.

Assay Endpoint Result (Hypothetical Data) Interpretation
In Silico Model (DEREK) Structural AlertNaphthoquinone formation alertPotential for metabolic activation and oxidative stress
Cytotoxicity (MTT, HepG2) IC50 (48h)25 µMModerate basal cytotoxicity
Genotoxicity (Ames Test) MutagenicityNegative (-S9), Positive (+S9)Mutagenic only after metabolic activation
Genotoxicity (Micronucleus) ClastogenicityPositive at 10 µMInduces chromosome damage
Hepatotoxicity (3D Spheroid) ALT/AST ReleaseSignificant increase at 5 µMPotential for drug-induced liver injury (DILI)

The following diagram outlines a logical, tiered approach to this assessment.

Integrated_Assessment cluster_decision1 Decision Point 1 start Compound of Interest insilico Tier 1: In Silico Modeling (DEREK, QSAR) start->insilico tier2 Tier 2: In Vitro Screening insilico->tier2 cytotox Basal Cytotoxicity (MTT Assay, IC50) tier2->cytotox genotox Genotoxicity (Ames, Micronucleus) tier2->genotox decision1 Genotoxicity or High Cytotoxicity? cytotox->decision1 genotox->decision1 tier3 Tier 3: Mechanistic Assays organ Organ-Specific Toxicity (e.g., 3D Liver Spheroids) tier3->organ ros_assay ROS Production Assay tier3->ros_assay risk Risk Assessment & Decision organ->risk ros_assay->risk decision1->tier3 Yes decision1->risk No

Caption: A tiered strategy for integrated toxicity assessment.

Conclusion and Future Perspectives

The potential toxicity of naphthyl-oxooctanoic acid derivatives is a complex interplay between the metabolic activation of the naphthalene core and the physicochemical properties conferred by the oxooctanoic acid side chain. The primary mechanisms of concern are oxidative stress and macromolecule damage driven by reactive quinone metabolites.

A robust preclinical safety evaluation is therefore not optional, but essential. By employing the integrated, tiered strategy outlined in this guide—beginning with in silico predictions and progressing through validated in vitro assays for cytotoxicity, genotoxicity, and organ-specific effects—researchers can build a comprehensive and mechanistically informed risk profile. This approach enables early, data-driven decisions, allowing for the selection of safer lead candidates and the modification of existing ones to mitigate toxicological liabilities.

Future work should focus on developing quantitative structure-activity relationship (QSAR) models specifically for this class of compounds to better predict their metabolic activation potential and cytotoxicity based on their substitution patterns.

References

  • Title: NAA Draft Human Health Risk Assessment D453612 Page 2 of 89 Source: Regulations.gov URL: [Link]

  • Title: Safety assessment of octanoic acid as a food ingredient Source: Food and Chemical Toxicology URL: [Link]

  • Title: Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers Source: Molecules URL: [Link]

  • Title: Metal Complexes with Naphthalene-Based Acetic Acids as Ligands: Structure and Biological Activity Source: Molecules URL: [Link]

  • Title: Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways Source: Frontiers in Pharmacology URL: [Link]

  • Title: 3-Oxooctanoic acid | C8H14O3 Source: PubChem URL: [Link]

  • Title: Naphthalene toxicity and antioxidant nutrients Source: Toxicology Letters URL: [Link]

  • Title: Mechanism of Action and Implication of Naphthoquinone as Potent Anti-trypanosomal Drugs Source: Current Topics in Medicinal Chemistry URL: [Link]

  • Title: Naphthalene: toxicological overview Source: GOV.UK URL: [Link]

  • Title: 4-(1-Naphthyl)-4-oxobutanoic acid | C14H12O3 Source: PubChem URL: [Link]

  • Title: Acute Oral, Subacute, and Developmental Toxicity Profiling of Naphthalene 2-Yl, 2-Chloro, 5-Nitrobenzoate: Assessment Based on Stress Response, Toxicity, and Adverse Outcome Pathways Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Chemical structure drives developmental toxicity of alkyl-substituted naphthalenes in zebrafish Source: PMC, National Center for Biotechnology Information URL: [Link]

  • Title: Octanoic Acid—An Insecticidal Metabolite of Conidiobolus coronatus (Entomopthorales) That Affects Two Majors Antifungal Protection Systems in Galleria mellonella (Lepidoptera): Cuticular Lipids and Hemocytes Source: PMC, National Center for Biotechnology Information URL: [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of 8-(1-Naphthyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 8-(1-Naphthyl)-8-oxooctanoic Acid

This compound and its derivatives are valuable intermediates in the synthesis of a variety of organic molecules with potential applications in medicinal chemistry and materials science. The presence of the naphthalene moiety, a lipophilic aromatic system, coupled with a flexible carboxylic acid-terminated aliphatic chain, provides a unique structural motif for designing molecules with specific biological targets or material properties. The synthesis of this class of compounds often relies on the robust and versatile Friedel-Crafts acylation reaction, a cornerstone of C-C bond formation in aromatic chemistry.[1][2] This document provides a detailed guide to the preparation of this compound from suberic anhydride and naphthalene, with a focus on the underlying chemical principles, a step-by-step experimental protocol, and key considerations for a successful synthesis.

Underlying Chemical Principles: The Friedel-Crafts Acylation

The synthesis of this compound from suberic anhydride and naphthalene is a classic example of a Friedel-Crafts acylation. This electrophilic aromatic substitution reaction involves the introduction of an acyl group onto the naphthalene ring.[1][3]

The Key Players: Reagents and Their Roles
  • Naphthalene (C₁₀H₈): The aromatic substrate, providing the electron-rich π-system for the electrophilic attack. Naphthalene is more reactive than benzene in electrophilic aromatic substitutions.

  • Suberic Anhydride (C₈H₁₂O₃): The acylating agent. In the presence of a Lewis acid, the anhydride opens to form a highly reactive acylium ion electrophile.

  • Anhydrous Aluminum Chloride (AlCl₃): The Lewis acid catalyst. It coordinates with the carbonyl oxygen of the anhydride, facilitating the formation of the acylium ion. It is crucial to use anhydrous AlCl₃ as the presence of moisture will deactivate the catalyst.[1] A stoichiometric amount of the catalyst is generally required because the product, a ketone, can form a stable complex with AlCl₃.[2]

Reaction Mechanism and Regioselectivity

The reaction proceeds through the following key steps:

  • Formation of the Acylium Ion: Anhydrous aluminum chloride reacts with suberic anhydride to generate a highly electrophilic acylium ion.

  • Electrophilic Attack: The electron-rich naphthalene ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

  • Deprotonation: A base (such as AlCl₄⁻) removes a proton from the carbon atom bearing the acyl group, restoring the aromaticity of the naphthalene ring and yielding the final product.

A critical aspect of the Friedel-Crafts acylation of naphthalene is regioselectivity . Substitution can occur at either the α-position (C1) or the β-position (C2). For the synthesis of this compound, substitution at the α-position is desired. Generally, α-substitution is favored under kinetic control, which is typically achieved at lower reaction temperatures.[4] The intermediate carbocation leading to the α-product is more stabilized by resonance.[4] In contrast, β-substitution is often the thermodynamically favored pathway and can be promoted by higher temperatures or the use of certain solvents.[3]

Experimental Protocol: Synthesis of this compound

This protocol is designed to favor the formation of the 1-naphthyl isomer through kinetic control.

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityNotes
NaphthaleneC₁₀H₈128.1712.8 g (0.1 mol)Reagent grade, finely powdered
Suberic AnhydrideC₈H₁₂O₃156.1815.6 g (0.1 mol)
Anhydrous Aluminum ChlorideAlCl₃133.3429.3 g (0.22 mol)Freshly opened or stored in a desiccator
NitrobenzeneC₆H₅NO₂123.11150 mLAnhydrous, as solvent
Crushed IceH₂O18.02~300 g
Concentrated Hydrochloric AcidHCl36.4650 mL
5% Sodium Carbonate SolutionNa₂CO₃105.99As requiredFor washing
Diethyl Ether(C₂H₅)₂O74.12As requiredFor extraction
Anhydrous Magnesium SulfateMgSO₄120.37As requiredFor drying
EthanolC₂H₅OH46.07As requiredFor recrystallization
Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a calcium chloride drying tube, add naphthalene (12.8 g) and suberic anhydride (15.6 g) to 150 mL of anhydrous nitrobenzene.

  • Cooling: Cool the flask in an ice-salt bath to 0-5 °C with constant stirring.

  • Catalyst Addition: Slowly add anhydrous aluminum chloride (29.3 g) in small portions over 30-45 minutes, ensuring the temperature of the reaction mixture does not exceed 10 °C. The mixture will likely become viscous and change color.

  • Reaction: After the addition of AlCl₃ is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup - Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (~300 g) and concentrated hydrochloric acid (50 mL) in a large beaker with vigorous stirring. This will decompose the aluminum chloride complex.

  • Solvent Removal: The nitrobenzene can be removed by steam distillation.[5] Alternatively, if the product is soluble in the organic phase, proceed to extraction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with diethyl ether (2 x 100 mL). Combine all organic extracts.

  • Washing: Wash the combined organic layer with a 5% sodium carbonate solution to remove any unreacted suberic acid and then with water until the washings are neutral.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol-water mixture to yield this compound as a solid.

Visualizing the Process

Reaction Workflow

G cluster_prep Reaction Preparation cluster_reaction Friedel-Crafts Acylation cluster_workup Workup & Purification A Naphthalene + Suberic Anhydride in Nitrobenzene B Cool to 0-5 °C A->B C Slow Addition of Anhydrous AlCl₃ B->C D Stir at Room Temperature (4-6 hours) C->D E Quench with Ice/HCl D->E F Extraction with Diethyl Ether E->F G Washing & Drying F->G H Solvent Removal G->H I Recrystallization from Ethanol H->I J Pure 8-(1-Naphthyl)-8- oxooctanoic acid I->J

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

G cluster_0 Acylium Ion Formation cluster_1 Electrophilic Attack cluster_2 Deprotonation & Product Formation Suberic_Anhydride Suberic Anhydride Acylium_Ion Acylium Ion Complex Suberic_Anhydride->Acylium_Ion + AlCl₃ AlCl3 AlCl₃ Naphthalene Naphthalene Sigma_Complex Sigma Complex (Arenium Ion) Naphthalene->Sigma_Complex + Acylium Ion Product 8-(1-Naphthyl)-8- oxooctanoic acid Sigma_Complex->Product - H⁺

Caption: Mechanism of the Friedel-Crafts acylation of naphthalene.

Troubleshooting and Key Considerations

  • Moisture Sensitivity: Anhydrous conditions are paramount for the success of this reaction. All glassware should be thoroughly dried, and reagents should be of the highest purity and anhydrous.

  • Temperature Control: Maintaining a low temperature during the addition of aluminum chloride is crucial to minimize side reactions and to favor the formation of the desired α-isomer.[4]

  • Vigorous Stirring: The reaction mixture can become thick. Efficient stirring is necessary to ensure proper mixing and heat dissipation.

  • Workup Safety: The quenching of the reaction with ice and acid is highly exothermic and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Purification: If the crude product is an oil or difficult to crystallize, column chromatography on silica gel using a hexane/ethyl acetate solvent system may be an effective alternative purification method.

Conclusion

The Friedel-Crafts acylation of naphthalene with suberic anhydride provides a reliable route to this compound. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is essential for achieving a good yield of the desired product. The protocol and insights provided in this document serve as a comprehensive guide for researchers and scientists in the successful synthesis of this valuable chemical intermediate.

References

  • Friedel-Crafts Reaction of Naphthalene. (2025, October 12). Filo. Retrieved from [Link]

  • Wikipedia. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]

  • Sathee NEET. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

  • Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society, S19-S21.
  • Hashimoto, I., Kawaji, T., Badea, F. D., Sawada, T., Mataka, S., Tashiro, M., & Fukata, G. (1996). Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides.

Sources

Comprehensive Guide to the Purification of 8-(1-Naphthyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

8-(1-Naphthyl)-8-oxooctanoic acid is a molecule of interest in chemical synthesis and drug development, featuring a polycyclic aromatic naphthyl group, a ketone, and a carboxylic acid function connected by a C8 alkyl chain. The presence of these distinct functional groups necessitates robust purification strategies to remove starting materials, by-products, and other impurities that can arise during its synthesis. This guide provides a detailed examination of the principal methods for purifying this compound, focusing on recrystallization and column chromatography. It offers not just step-by-step protocols but also the underlying chemical principles and strategic considerations required for developing a successful purification workflow, ensuring the high purity essential for downstream applications.

Introduction and Compound Profile

This compound possesses a unique amphiphilic character. The large, nonpolar naphthyl ring provides significant hydrophobicity, while the ketone and, particularly, the carboxylic acid group, introduce polarity and hydrogen bonding capabilities. This structural duality governs its solubility and interaction with chromatographic media.

A common synthetic route to this compound involves the Friedel-Crafts acylation of naphthalene with a derivative of suberic acid (octanedioic acid), such as suberic anhydride or suberoyl chloride. Understanding this synthesis is key to anticipating potential impurities.

Potential Impurities and Their Origin:

  • Unreacted Naphthalene: A nonpolar starting material.

  • Unreacted Suberic Acid/Derivative: A polar, difunctional starting material.

  • Di-acylated Naphthalene: A nonpolar by-product where two molecules of the acylating agent have reacted with naphthalene.

  • Positional Isomers: Friedel-Crafts acylation can sometimes yield small amounts of the 2-substituted naphthalene isomer.

  • Polymeric or Tar-like materials: Often formed under harsh Friedel-Crafts conditions.

A successful purification strategy must effectively separate the target compound from impurities with significantly different polarities (naphthalene, suberic acid) and those with very similar properties (positional isomers).

Strategic Purification Workflow

A multi-step approach is often the most effective. An initial, bulk purification method like recrystallization can be used to remove the majority of impurities, followed by a high-resolution technique like column chromatography to achieve the final desired purity.

G cluster_0 Purification Strategy Crude Crude Synthetic Product Recryst Recrystallization Crude->Recryst Bulk Impurity Removal ColChrom Column Chromatography Recryst->ColChrom Fine Purification Purity_Check Purity Assessment (TLC, HPLC, MP, NMR) Recryst->Purity_Check If sufficiently pure ColChrom->Purity_Check Pure High-Purity Product (>98%) Purity_Check->Pure Meets Specification

Caption: High-level purification workflow for this compound.

Method 1: Purification by Recrystallization

Recrystallization is a powerful technique for purifying solid compounds by leveraging differences in solubility.[1] The ideal solvent will dissolve the target compound completely at an elevated temperature but only sparingly at low temperatures, while impurities remain either fully soluble or insoluble at all temperatures.[2]

Principles of Solvent Selection

Given the molecule's structure, solvents of intermediate polarity are excellent starting points. A two-solvent system may also be highly effective, where the compound is soluble in a "good" solvent and insoluble in a "poor" solvent (the anti-solvent).[3][4]

SolventBoiling Point (°C)Polarity IndexRationale for this compound
Toluene 1112.4Good for dissolving the nonpolar naphthyl group. May require a polar co-solvent.
Ethyl Acetate 774.4An excellent solvent of intermediate polarity. Likely to be a strong candidate.
Acetone 565.1Similar to ethyl acetate, but its lower boiling point can be a disadvantage.
Ethanol/Methanol 78 / 655.2 / 6.6The carboxylic acid group will have good solubility, but the naphthyl group may not, especially at low temperatures. Good for precipitating the compound.
Water 10010.2The compound is likely insoluble due to the large hydrophobic part. Can be used as an anti-solvent.
Hexane/Heptane 69 / 980.1The compound is likely insoluble. Can be used as an anti-solvent.

Solubility data for the specific target molecule is not widely published; therefore, empirical testing is crucial.

Protocol 1: Single-Solvent Recrystallization (Example with Ethyl Acetate)

This protocol provides a framework for purifying the compound when a suitable single solvent is identified.

Materials:

  • Crude this compound

  • Ethyl Acetate (reagent grade)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of ethyl acetate and a boiling stick or stir bar.[5] Heat the mixture gently on a hot plate with stirring. Continue to add small portions of ethyl acetate until the solid just dissolves completely at the boiling point.[2]

  • Hot Filtration (Optional): If insoluble impurities (like dust or polymeric by-products) are present, filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[3] This step must be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature without disturbance. Slow cooling promotes the formation of larger, purer crystals.[1]

  • Maximizing Yield: Once the solution has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[3]

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the collected crystals with a small amount of ice-cold ethyl acetate to remove any residual soluble impurities from the crystal surfaces.[3]

  • Drying: Allow the crystals to air-dry on the filter paper by drawing air through the funnel for several minutes. For a more thorough drying, transfer the crystals to a watch glass and dry in a vacuum oven at a temperature well below the compound's melting point.

Method 2: Purification by Column Chromatography

For impurities that are difficult to remove by recrystallization (e.g., positional isomers or by-products with similar solubility), column chromatography offers superior resolving power.[6] The separation is based on the differential partitioning of components between a stationary phase and a mobile phase.[7]

Developing the Separation: Thin-Layer Chromatography (TLC)

Before running a large-scale column, it is essential to develop an optimal solvent system (mobile phase) using TLC.[6] The goal is to find a solvent mixture that moves the target compound to a retention factor (Rf) of approximately 0.3-0.4 while maximizing the separation from all impurity spots.

Procedure for TLC Analysis:

  • Prepare a stock solution of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • On a silica gel TLC plate, spot the crude material alongside any available standards of starting materials.

  • Develop the plate in a chamber containing a test solvent system. A good starting point for this compound would be a mixture of a nonpolar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate).

  • Vary the ratio of the solvents (e.g., 9:1, 7:3, 1:1 Hexane:Ethyl Acetate) to achieve the desired separation. A small amount of acetic or formic acid (0.5-1%) can be added to the mobile phase to suppress the deprotonation of the carboxylic acid, which results in sharper spots and more consistent Rf values.[8]

  • Visualize the spots under UV light (the naphthyl group is highly UV-active) and/or by staining.

Protocol 2: Flash Column Chromatography (Normal Phase)

This protocol is designed for purifying gram-scale quantities of the compound.

G cluster_1 Flash Chromatography Workflow TLC 1. TLC Method Development Pack 2. Pack Column (Silica Gel) TLC->Pack Load 3. Load Sample (Dry or Wet) Pack->Load Elute 4. Elute with Mobile Phase Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions Analyze->Combine Evap 8. Evaporate Solvent Combine->Evap

Caption: Step-by-step workflow for purification by flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Solvents for mobile phase (e.g., Heptane/Ethyl Acetate with 1% Acetic Acid) as determined by TLC

  • Chromatography column, pump, and fraction collector (or manual setup)

  • TLC plates and chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pack the column, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the mobile phase. Alternatively, for less soluble compounds, perform "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent. Carefully add the concentrated sample solution or the dried silica-adsorbed sample to the top of the column.

  • Elution: Begin eluting the column with the mobile phase. Start with a less polar mixture (e.g., 9:1 Heptane:Ethyl Acetate) and gradually increase the polarity (gradient elution) or use the pre-determined isocratic mixture. The nonpolar impurities (naphthalene, di-acylated product) will elute first, followed by the target compound, and finally the highly polar impurities (suberic acid).

  • Fraction Collection: Collect fractions of the eluate continuously.

  • Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Purity Assessment

After purification, the purity of the final product must be rigorously confirmed.

  • Thin-Layer Chromatography (TLC): The purified product should appear as a single spot in multiple solvent systems.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column is often suitable, with a mobile phase of acetonitrile/water with a TFA or formic acid modifier.[7]

  • Melting Point: A sharp melting point range (typically < 2 °C) is indicative of high purity. Impurities tend to depress and broaden the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the compound and detect the presence of any remaining impurities.

Conclusion

The purification of this compound is a critical step in its synthesis and application. A systematic approach, beginning with an analysis of potential impurities and employing a combination of recrystallization for bulk purification and column chromatography for high-resolution separation, is most effective. The protocols and principles outlined in this guide provide a robust framework for researchers to develop a tailored purification strategy that yields a product of high purity, suitable for the most demanding scientific applications.

References

  • HBCSE (n.d.). Recrystallization. NIUS Chemistry Experiments. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry (n.d.). Recrystallization. Organic Chemistry Laboratory Manual. Available at: [Link]

  • Mettler Toledo (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • University of California, Los Angeles (n.d.). Recrystallization-1.doc.pdf. Available at: [Link]

  • MIT OpenCourseWare (n.d.). Two-Solvent Recrystallization Guide. Available at: [Link]

  • BenchChem (2025).
  • Lautenschläger, H. et al. (1985). Method of preparation of 8-hydroxyoctanoic acid.
  • Li, J. et al. (2019). A kind of chemical synthesis method of 8-furan-8-oxooctanoic acid methyl ester.
  • Lautenschläger, H. et al. (1985). Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use.
  • Stasiewicz, M. et al. (2024). Selected Chromatographic Methods for Determining the Biological Activity of Substances.
  • Teichert, A. & Lederer, M. (1951). Chromatographic separation and identification of organic acids.
  • Patil, P. et al. (2021). Chromatography – Separation Tool in Bioanalysis.
  • Al-Saffar, F. & Shrestha, S. (2024). Chromatography.
  • Darko, E. & Thurbide, K.B. (2016). Capillary Gas Chromatographic Separation of Carboxylic Acids Using an Acidic Water Stationary Phase.
  • Kumar, V. et al. (2018). Impurity Identification and Characterization of some Anti-Diabetic Drugs using various Analytical Methods. Asian Journal of Pharmaceutical Research.

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Application Note & Protocols: Recrystallization of 8-(1-Naphthyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the purification of 8-(1-Naphthyl)-8-oxooctanoic acid via recrystallization. Due to the compound's structural combination of a large, nonpolar naphthyl ring and a polar carboxylic acid functional group, selecting an appropriate solvent system is critical for achieving high purity. This guide outlines the fundamental principles of solvent selection, provides data on potential solvent systems, and presents detailed, step-by-step protocols for both single-solvent and two-solvent recrystallization methods. Additionally, it includes a workflow visualization, troubleshooting advice, and methods for verifying final product purity, designed to support researchers in chemical synthesis and drug development.

Introduction: The Rationale for Recrystallization

This compound is a molecule of interest characterized by a unique amphiphilic structure: a bulky, hydrophobic naphthyl group and a hydrophilic carboxylic acid terminus, connected by a flexible eight-carbon chain containing a ketone. In synthetic preparations, this compound is often accompanied by unreacted starting materials, byproducts, or other process-related impurities. For applications in research, particularly in drug development and materials science, achieving a high degree of purity is paramount.

Recrystallization is a powerful and economical purification technique for crystalline solids.[1] The method leverages differences in solubility between the desired compound and its impurities in a given solvent or solvent mixture. An ideal recrystallization process involves dissolving the impure compound in a minimum amount of a hot solvent and allowing it to slowly cool. As the solution cools, the solubility of the target compound decreases, leading to the formation of a crystalline lattice. Soluble impurities, ideally, remain in the cold solvent (the "mother liquor") and are subsequently removed during filtration.[2]

Guiding Principles for Solvent Selection

The success of any recrystallization is critically dependent on the choice of solvent.[3] For this compound, the selection process must account for its dual-polarity nature.

Key Characteristics of an Ideal Solvent System:

  • High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution.[3]

  • Low Solvating Power at Low Temperatures: The compound should be poorly soluble in the same solvent at room temperature or below to maximize the recovery of pure crystals upon cooling.[3]

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[4]

  • Chemical Inertness: The solvent must not react with the compound being purified.[5]

  • Volatility: The solvent should have a relatively low boiling point (typically <100-110 °C) to be easily removed from the purified crystals during the drying phase.[5]

Given the structure of this compound, a rule of thumb is to consider solvents that share functional group similarities. The presence of a carboxylic acid suggests polar protic solvents like alcohols or water mixtures, while the large aromatic naphthyl group and alkyl chain suggest that moderately polar or nonpolar solvents like ethyl acetate or toluene could also be effective.[5][6]

Potential Solvent Systems for this compound

A preliminary small-scale solubility test is essential to determine the optimal solvent or solvent pair.[7] The following table summarizes promising candidates based on the structural characteristics of the target molecule.

SolventBoiling Point (°C)PolarityRationale for Consideration
Ethanol 78Polar ProticThe carboxylic acid moiety can hydrogen bond with ethanol. May have good solubility when hot and lower solubility when cold. Often used for recrystallizing carboxylic acids.[5][6]
Acetone 56Polar AproticA good solvent for ketones. Its moderate polarity may effectively dissolve the entire molecule at elevated temperatures.[6] Low boiling point makes for easy removal.
Ethyl Acetate 77Moderate PolarityOften a good general-purpose solvent for compounds with mixed polarity (esters, ketones, aromatics).
Toluene 111NonpolarThe aromatic nature of toluene can effectively solvate the naphthyl group. May be useful as part of a two-solvent system.[8] Its high boiling point requires caution.[5]
Ethanol/Water VariablePolar ProticA classic two-solvent system. The compound is dissolved in hot ethanol, and water is added as an "anti-solvent" to induce crystallization upon cooling. Excellent for many carboxylic acids.[6]
Toluene/Hexane VariableNonpolarA nonpolar two-solvent system. The compound is dissolved in hot toluene, and hexane is added as the anti-solvent. This can be effective if nonpolar impurities are the primary concern.[8]

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Never heat organic solvents with an open flame; use a stirring hot plate.

Protocol A: Single-Solvent Recrystallization (e.g., using Ethanol or Ethyl Acetate)

This is the preferred method if a suitable single solvent can be identified.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirring hot plate and add a small amount of the chosen solvent (e.g., ethanol).

  • Heating: Gently heat the mixture to a near-boil while stirring. Add the solvent in small portions until the solid has just completely dissolved. It is crucial to use the minimum amount of hot solvent to ensure the solution is saturated, which is necessary for good recovery.[4][7]

  • Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration. Pre-heat a funnel and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the solid impurities.[9]

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[4][9] Rushing this step can cause the compound to precipitate as an amorphous solid, trapping impurities.

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation and minimize the amount of product lost in the mother liquor.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: With the vacuum still applied, wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities.[9] Using cold solvent prevents the desired product from redissolving.

  • Drying: Continue to pull air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass or drying dish and dry them completely, either in air or in a vacuum oven at a temperature well below the compound's melting point.

Protocol B: Two-Solvent Recrystallization (e.g., using Ethanol/Water)

This method is used when no single solvent has the ideal solubility properties.

  • Primary Dissolution: In an Erlenmeyer flask with a stir bar, dissolve the crude solid in the minimum amount of the hot "good" solvent (the solvent in which it is highly soluble, e.g., ethanol).[10]

  • Addition of Anti-Solvent: While keeping the solution hot and stirring, add the "bad" or "anti-solvent" (the solvent in which the compound is poorly soluble, e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.[10]

  • Re-clarification: Add a few drops of the hot "good" solvent (ethanol) until the cloudiness just disappears, resulting in a clear, saturated solution.[10]

  • Crystallization & Isolation: Follow steps 4 through 8 from the Single-Solvent Protocol above. For the washing step (Step 7), use an ice-cold mixture of the two solvents in approximately the same ratio used to achieve saturation.[10]

Recrystallization Workflow Visualization

The following diagram illustrates the key decision points and steps in a general recrystallization procedure.

Recrystallization_Workflow start Start: Crude Solid dissolve Dissolve in Minimum Hot Solvent start->dissolve insoluble_q Insoluble Impurities Present? dissolve->insoluble_q hot_filt Hot Gravity Filtration insoluble_q->hot_filt Yes cool Slowly Cool Solution to Room Temperature insoluble_q->cool No hot_filt->cool chill Chill in Ice Bath cool->chill isolate Isolate Crystals via Vacuum Filtration chill->isolate wash Wash with Ice-Cold Solvent isolate->wash dry Dry Crystals wash->dry end End: Pure Crystalline Product dry->end

Caption: General workflow for purification by recrystallization.

Verification of Purity

To ensure the protocol was successful, the purity of the final product should be assessed.

  • Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range (typically < 2 °C). Compare the experimental melting point to the literature value. Impurities tend to depress and broaden the melting point range.

  • Spectroscopic Analysis: Techniques like ¹H NMR, ¹³C NMR, or FT-IR can be used to confirm the chemical structure and identify the presence of any remaining impurities.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system indicates a high degree of purity.

Troubleshooting Common Issues

ProblemPossible Cause(s)Suggested Solution(s)
Oiling Out The solution is supersaturated above the compound's melting point; the solvent boiling point is too high.[5]Re-heat the mixture to dissolve the oil, add slightly more solvent, and allow it to cool more slowly. Consider using a lower-boiling point solvent.
No Crystals Form Too much solvent was used; the solution is not saturated. The compound is too soluble in the cold solvent.Boil off some of the solvent to concentrate the solution and attempt cooling again. If that fails, a different solvent system is needed. Scratch the inside of the flask with a glass rod to induce nucleation.
Very Low Recovery Too much solvent was used; crystals were washed with warm solvent; premature crystallization during hot filtration.[4]Ensure minimum solvent is used. Always wash with ice-cold solvent. Ensure filtration apparatus is pre-heated before hot filtration.
Colored Impurities Remain The impurity has similar solubility to the product.Add a small amount of activated charcoal to the hot solution before the hot filtration step.[4] Use sparingly as it can also adsorb the desired product.

References

  • Department of Chemistry, University of Rochester. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of California, Davis. (2021). Recrystallization1. [Link]

  • Reddit r/Chempros. (2023). Go-to recrystallization solvent mixtures. [Link]

  • Homi Bhabha Centre for Science Education. Recrystallization. [Link]

  • ResearchGate. (2018). Scheme of the separation and purification for different ratios of keto acids. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • Royal Society of Chemistry. Finding the best solvent for recrystallisation student sheet. [Link]

  • University of Colorado Boulder. COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

  • Google Patents. (1955). US2724680A - Preparation and recovery of alpha-ketoglutaric acid.
  • University of Toronto. RECRYSTALLISATION. [Link]

  • Scribd. Recrystallization Techniques for Purification. [Link]

  • Barnard College, Columbia University. recrystallization, filtration and melting point. [Link]

  • University of Rochester. Recrystallization and Crystallization. [Link]

  • MDPI. (2022). Investigation of Naphthyl–Polyamine Conjugates as Antimicrobials and Antibiotic Enhancers. [Link]

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Link]

  • LabXchange. (2024). Lab Procedure: Recrystallization. [Link]

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A Researcher's Guide to the Synthesis of 8-Hydroxy-8-(1-Naphthyl)octanoic Acid: Protocols and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unlocking Therapeutic Potential through Targeted Reduction

The transformation of 8-(1-Naphthyl)-8-oxooctanoic acid into its corresponding hydroxy derivative, 8-hydroxy-8-(1-naphthyl)octanoic acid, represents a critical step in the synthesis of novel therapeutic agents. The introduction of a hydroxyl group at the C8 position creates a chiral center and a key functional group for potential interactions with biological targets. This guide provides a comprehensive overview of the chemical principles, comparative methodologies, and detailed laboratory protocols for this important reduction reaction, empowering researchers to confidently and efficiently synthesize this valuable compound.

The Chemistry of Ketone Reduction: A Mechanistic Overview

The core of this synthesis is the reduction of a ketone to a secondary alcohol. This transformation is typically achieved through the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon. The choice of the hydride source is a critical experimental parameter that influences the reaction's efficiency, selectivity, and safety.

Two of the most common and effective methods for this reduction are the use of sodium borohydride (NaBH₄) and catalytic hydrogenation.

  • Sodium Borohydride (NaBH₄): This is a mild and selective reducing agent that is particularly effective for the reduction of aldehydes and ketones.[1] It is relatively safe to handle and can be used in protic solvents like methanol or ethanol.[2] The reaction mechanism involves the nucleophilic attack of the hydride ion from the borohydride complex onto the carbonyl carbon.[3]

  • Catalytic Hydrogenation: This method employs hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C).[4] It is considered a "green" chemical process as it avoids the use of stoichiometric metal hydride reagents. The reaction occurs on the surface of the catalyst where both the hydrogen and the ketone are adsorbed.

Methodology Comparison: Sodium Borohydride vs. Catalytic Hydrogenation

FeatureSodium Borohydride ReductionCatalytic Hydrogenation
Reagent Sodium Borohydride (NaBH₄)Hydrogen Gas (H₂) with a catalyst (e.g., 10% Pd/C)
Solvent Methanol, EthanolEthanol, Ethyl Acetate
Temperature 0 °C to Room TemperatureRoom Temperature
Pressure Atmospheric1-4 atm (or balloon pressure)
Reaction Time 1-3 hours12-24 hours
Advantages Fast reaction, simple setup, high yields, good selectivity for ketones.[5]Environmentally friendly, catalyst can be recovered.
Disadvantages Generates borate waste.Requires specialized equipment (hydrogenator), longer reaction times.[4]

Detailed Experimental Protocols

Protocol 1: Reduction using Sodium Borohydride

This protocol outlines the straightforward reduction of this compound using sodium borohydride in methanol.

Visual Workflow:

A Dissolve this compound in Methanol B Cool to 0°C in an ice bath A->B C Add NaBH4 portion-wise B->C D Stir at room temperature and monitor by TLC C->D E Quench with water D->E F Acidify with 1M HCl E->F G Extract with Ethyl Acetate F->G H Dry organic layer and concentrate G->H I Purify by column chromatography H->I

Caption: Sodium Borohydride Reduction Workflow.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (10 mL per gram of starting material).

  • Cool the solution to 0 °C using an ice-water bath.

  • Slowly add sodium borohydride (1.5 eq) in small portions over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

  • Carefully quench the reaction by the slow addition of deionized water (5 mL).

  • Acidify the mixture to pH 2-3 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 8-hydroxy-8-(1-naphthyl)octanoic acid.

Protocol 2: Reduction via Catalytic Hydrogenation

This protocol describes the reduction using hydrogen gas and a palladium catalyst.

Visual Workflow:

A Combine starting material, solvent, and Pd/C catalyst in a hydrogenation flask B Evacuate and backfill the flask with H2 gas (3x) A->B C Stir vigorously under H2 atmosphere (balloon) B->C D Monitor reaction by TLC C->D E Filter through Celite to remove the catalyst D->E F Concentrate the filtrate E->F G Purify the crude product F->G

Caption: Catalytic Hydrogenation Workflow.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C)

  • Ethanol

  • Hydrogen gas (H₂)

  • Celite®

Procedure:

  • To a hydrogenation flask, add this compound (1.0 eq), ethanol (20 mL per gram of starting material), and 10% Pd/C (10 mol%).

  • Seal the flask and connect it to a hydrogen source.

  • Carefully evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.

  • Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the mixture vigorously at room temperature for 16-24 hours.

  • Monitor the reaction by TLC until the starting material is no longer visible.

  • Carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite® to remove the catalyst.

  • Rinse the filter cake with ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product as described in Protocol 1.

Product Characterization

The identity and purity of the synthesized 8-hydroxy-8-(1-naphthyl)octanoic acid should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of the product, including the disappearance of the ketone signal and the appearance of a new signal for the alcohol's C-H.

  • Mass Spectrometry: To verify the molecular weight of the product (C₁₈H₂₂O₃, MW: 286.37 g/mol ).

  • Infrared (IR) Spectroscopy: To observe the appearance of a broad O-H stretching band (around 3200-3500 cm⁻¹) and the disappearance of the ketone C=O stretching band (around 1680 cm⁻¹).

References

  • Stewart, R., & Teo, K. C. (1980). The reduction of aryl trifluoromethyl ketones by sodium borohydride. The hydride transfer process. Canadian Journal of Chemistry, 58(22), 2491-2497.
  • Master Organic Chemistry. (2011, August 12). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

  • Ghosh, S., et al. (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Arkivoc, 2011(2), 245-261.
  • Wikipedia. (n.d.). Sodium borohydride. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Catalytic Hydrogenation of Ketones. Retrieved from [Link]

  • Ma, G., et al. (2019). Iridium-Catalyzed Transfer Hydrogenation of Ketones and Aldehydes Using Glucose as a Sustainable Hydrogen Donor. Molecules, 24(11), 2128.
  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reduction of Aldehydes and Ketones. Retrieved from [Link]

  • Bartók, M., et al. (2004). 1-Naphthyl-1,2-ethanediol as a new chiral modifier of platinum in the enantioselective hydrogenation of activated ketones.
  • ResearchGate. (2017, April 13). How can I selective reduce a ketone in the presence of an acid and alkyne? Retrieved from [Link]

  • Clark, J. (2015, November 15). reduction of aldehydes and ketones. Chemguide. Retrieved from [Link]

  • WebAssign. (n.d.). Experiment 3 - Reduction of a Ketone. Retrieved from [Link]

  • Gliński, M., et al. (2025, January 4). Chemoselective Transfer Hydrogenation over MgO as the Catalyst: Acetylnaphthalenes, Diacylbenzenes, Acetophenone, Benzaldehyde, and Various Aliphatic Ketones as Hydrogen Acceptors.
  • Bode, J. W., & Ting, A. Y. (2005). Chemoselective Protection of α-Ketoacids by Direct Annulations with Oximes. Organic Letters, 7(3), 411-414.
  • ResearchGate. (n.d.). Schematic presentation of de novo biosynthesis of 8-hydroxyoctanoic acid. Retrieved from [Link]

  • Karimi, B., & Gholinejad, M. (2016). A facile and highly efficient transfer hydrogenation of ketones and aldehydes catalyzed by palladium nanoparticles supported on mesoporous graphitic carbon nitride. RSC Advances, 6(81), 77805-77811.
  • Google Patents. (n.d.). DE3401913A1 - Process for the preparation of 8-hydroxyoctanoic acid and its salts, and its use.
  • European Patent Office. (n.d.). Method of preparation of 8-hydroxyoctanoic acid - Patent 0379982. Retrieved from [Link]

  • Google Patents. (n.d.). WO1990008125A2 - Method of preparation of 8-hydroxyoctanoic acid.
  • Chemistry LibreTexts. (2019, June 5). 20.7 Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Chemistry Steps. (2024, November 28). Reduction of Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 8-Hydroxyoctanoic acid. Retrieved from [Link]

  • NIST. (n.d.). 8-Hydroxyoctanoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

  • Nagarajan, K., et al. (1979). Reaction of acetylenic esters with 1,8-diaminonaphthalene, 1,8-dihydroxynaphthalene and 8-hydroxy-1,2,3,4-tetrahydroquinoline. Proceedings of the Indian Academy of Sciences - Section A, 88(1), 1-9.
  • PubChem. (n.d.). 8-(Hydroxyamino)-8-oxooctanoic acid. Retrieved from [Link]

  • LIPID MAPS. (n.d.). 7-hydroxy-octanoic acid. Retrieved from [Link]

Sources

Introduction: Unveiling the Potential of a Unique Naphthyl-Functionalized Building Block

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 8-(1-Naphthyl)-8-oxooctanoic Acid in Polymer Synthesis

For Researchers, Scientists, and Drug Development Professionals

This compound is a fascinating, yet underexplored, molecule in the realm of polymer science. Its unique trifunctional structure combines a photo-active naphthyl chromophore, a central ketone group, a flexible eight-carbon aliphatic chain, and a reactive carboxylic acid terminus. This combination of features opens up a wide array of possibilities for its application in the synthesis of advanced functional polymers. The naphthyl moiety, known for its photophysical properties, suggests applications in photopolymerization and light-responsive materials.[1][2][3][4] The carboxylic acid provides a handle for covalent incorporation into polymer chains via classic condensation reactions, such as polyesterification or polyamidation.[5] The long aliphatic spacer can impart flexibility and influence the morphology and solubility of the resulting polymers.

This guide provides a detailed exploration of two potential, high-impact applications of this compound: as a novel Type II photoinitiator for free-radical polymerization and as a functional monomer for the synthesis of photo-luminescent and biodegradable polyesters. The protocols described herein are designed to be self-validating and are grounded in established principles of polymer chemistry, drawing parallels from well-documented naphthalene-based systems.[1][6][7]

Application I: A Type II Photoinitiator for Spatiotemporally Controlled Polymerization

Expertise & Experience: The Rationale

Photoinitiators are compounds that, upon absorption of light, generate reactive species (free radicals or cations) that initiate polymerization.[8] They are the cornerstone of technologies like 3D printing, photolithography, and UV-curable coatings.[2][3] While many photoinitiators exist, there is a continuous drive to develop new systems that are more efficient, have better light absorption properties, and are less toxic.

Naphthalene-containing compounds are excellent candidates for photoinitiators due to their strong absorption in the UV-A region (315-400 nm) and the high quantum yield of their triplet states.[1] this compound, with its 1-naphthyl ketone structure, can be proposed as a Type II photoinitiator. In such a system, the excited naphthyl ketone (the sensitizer) does not cleave directly but instead abstracts a hydrogen atom from a co-initiator (synergist), typically an amine or a thiol, to generate the initiating free radical. The presence of the carboxylic acid group offers an additional advantage: it can be used to covalently bond the photoinitiator to a substrate or another molecule, preventing migration and reducing extractables in the final cured product.

Trustworthiness: A Self-Validating Protocol

The following protocol details the use of this compound in a photo-differential scanning calorimetry (Photo-DSC) experiment to quantify its photoinitiation ability. The success of the polymerization is validated by measuring the heat flow during the reaction and by characterizing the final polymer conversion using Fourier-Transform Infrared (FTIR) spectroscopy.

Protocol 1: Evaluation of Photoinitiation Ability via Photo-DSC

Objective: To determine the efficiency of this compound as a Type II photoinitiator for the free-radical polymerization of an acrylate monomer.

Materials:

  • This compound (as the photoinitiator)

  • Ethyl 4-(dimethylamino)benzoate (EDB) (as the co-initiator/synergist)

  • Trimethylolpropane triacrylate (TMPTA) (as the monomer)

  • Dichloromethane (DCM) (as a solvent)

  • Photo-Differential Scanning Calorimeter (Photo-DSC) equipped with a UV lamp (e.g., 365 nm)

  • FTIR Spectrometer

Methodology:

  • Preparation of the Photoinitiating System (PIS):

    • Prepare a stock solution of this compound in DCM (e.g., 10 mg/mL).

    • Prepare a stock solution of EDB in DCM (e.g., 20 mg/mL).

    • In a small, amber vial, combine the components to achieve the desired final concentrations in the monomer. A typical starting formulation is 0.5 wt% this compound and 2.0 wt% EDB relative to the mass of the TMPTA monomer.

    • Add the required volume of each stock solution to the vial.

    • Gently evaporate the DCM under a stream of nitrogen to leave a homogenous mixture of the PIS.

  • Formulation with Monomer:

    • Add a precise mass of TMPTA monomer to the vial containing the PIS.

    • Mix thoroughly using a vortex mixer or by gentle warming and swirling until the PIS is completely dissolved. This should be done in a dark environment to prevent premature polymerization.

  • Photo-DSC Analysis:

    • Place a small, accurately weighed sample (typically 2-5 mg) of the formulated resin into an aluminum DSC pan.

    • Place the pan in the Photo-DSC cell.

    • Equilibrate the sample at a constant temperature (e.g., 25°C) under a nitrogen atmosphere.

    • Irradiate the sample with a UV lamp of a specific wavelength (e.g., 365 nm) and intensity (e.g., 20 mW/cm²).

    • Record the heat flow as a function of time. The exothermic peak corresponds to the polymerization reaction.

  • Data Analysis & Validation:

    • Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH_p).

    • Calculate the degree of conversion (C%) of the acrylate double bonds using the following equation: C% = (ΔH_p / ΔH_0) * 100 where ΔH_0 is the theoretical heat of polymerization for the complete conversion of the monomer (for TMPTA, ΔH_0 is approximately 261 kJ/mol per acrylate group).

    • For validation, analyze the cured polymer using FTIR. Compare the spectrum to that of the unpolymerized monomer. The decrease in the intensity of the peak corresponding to the C=C double bond stretch (typically around 1635 cm⁻¹ or 810 cm⁻¹) confirms polymerization.

Data Presentation: Typical Photo-DSC Parameters
ParameterValueRationale
Photoinitiator Conc.0.5 wt%Sufficient to absorb light and initiate the reaction without causing excessive inner filter effects.
Co-initiator (EDB) Conc.2.0 wt%Ensures an adequate supply of abstractable hydrogens for efficient radical generation.
MonomerTMPTAA trifunctional acrylate that forms a highly cross-linked network, resulting in a clear exotherm.
Light Wavelength365 nmCorresponds to a strong absorption band of the naphthyl chromophore.
Light Intensity20 mW/cm²A standard intensity for laboratory curing experiments.
Temperature25°CAllows for the study of the photo-process without significant thermal polymerization.
Visualization: Photoinitiation Workflow

G cluster_prep 1. Formulation Preparation cluster_analysis 2. Photo-DSC Analysis cluster_validation 3. Data & Validation PIS Prepare Photoinitiating System (PIS) Formulate Mix PIS with TMPTA Monomer PIS->Formulate Load Load Sample into Photo-DSC Pan Formulate->Load Equilibrate Equilibrate at 25°C Load->Equilibrate Irradiate Irradiate with 365 nm UV Light Equilibrate->Irradiate Record Record Heat Flow (Exotherm) Irradiate->Record Integrate Integrate Exotherm (ΔH_p) Record->Integrate Calculate Calculate % Conversion Integrate->Calculate FTIR Validate with FTIR (Loss of C=C peak) Calculate->FTIR

Caption: Workflow for evaluating photoinitiation efficiency.

Application II: A Functional Monomer for Advanced Polyesters

Expertise & Experience: The Rationale

Biodegradable polyesters are of immense interest for applications in drug delivery, tissue engineering, and sustainable packaging.[9] Incorporating functional groups into the polymer backbone can impart desirable properties like fluorescence for imaging, altered degradation rates, or specific interactions with biological systems.

The carboxylic acid of this compound makes it an ideal candidate for polycondensation reactions. By reacting it with a diol, a polyester can be synthesized where the naphthyl group is a pendant moiety attached to the polymer backbone via the flexible octanoic spacer. This approach allows for the creation of polyesters with built-in fluorescence, which can be used for tracking the material's location or degradation in vitro or in vivo. The ester linkages in the backbone ensure the polymer is susceptible to hydrolytic degradation.

Trustworthiness: A Self-Validating Protocol

The following protocol describes the synthesis of a polyester via melt polycondensation, a common and solvent-free method for polyester synthesis. The success of the polymerization is validated by measuring the molecular weight of the resulting polymer using Gel Permeation Chromatography (GPC) and confirming its structure with Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Synthesis of a Naphthyl-Functionalized Polyester

Objective: To synthesize a polyester by incorporating this compound as a functional monomer.

Materials:

  • This compound

  • 1,6-Hexanediol (as the co-monomer)

  • Titanium(IV) isopropoxide (Ti[OiPr]₄) (as the catalyst)

  • Three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser.

  • Schlenk line or vacuum pump

  • Heating mantle with temperature control

Methodology:

  • Reactor Setup and Charging:

    • Thoroughly dry all glassware in an oven at 120°C overnight.

    • Assemble the reactor setup under a nitrogen atmosphere.

    • Charge the flask with equimolar amounts of this compound and 1,6-hexanediol.

    • Add the catalyst, Ti[OiPr]₄, typically at a concentration of 200-500 ppm relative to the total monomer weight.

  • Esterification Stage (First Stage):

    • With the mechanical stirrer running at a low speed (e.g., 50 rpm), heat the mixture to 180-200°C under a slow stream of nitrogen.

    • Water will be generated as a byproduct of the esterification reaction and will be collected in the distillation condenser.

    • Maintain this temperature for 2-4 hours, or until approximately 80-90% of the theoretical amount of water has been collected. The mixture should become clear and homogenous.

  • Polycondensation Stage (Second Stage):

    • Gradually increase the temperature to 220-240°C.

    • Simultaneously, slowly reduce the pressure in the system to <1 mbar using a vacuum pump. This is crucial for removing the remaining water and driving the polymerization reaction toward a high molecular weight polymer.

    • As the reaction proceeds, the viscosity of the melt will increase significantly. Increase the stirrer speed as needed to ensure adequate mixing.

    • Continue the reaction under high vacuum and elevated temperature for another 3-5 hours. The reaction is considered complete when the stirring becomes difficult due to the high viscosity of the polymer melt.

  • Polymer Recovery and Purification:

    • Cool the reactor to room temperature under a nitrogen atmosphere.

    • The solid polymer can be removed by carefully breaking the glass flask or by dissolving it in a suitable solvent like chloroform or tetrahydrofuran (THF).

    • To purify the polymer, dissolve it in a minimal amount of chloroform and precipitate it into a large excess of cold methanol. This removes unreacted monomers and low molecular weight oligomers.

    • Filter the precipitated polymer and dry it in a vacuum oven at 40°C until a constant weight is achieved.

  • Validation:

    • NMR Spectroscopy: Dissolve a sample of the dried polymer in CDCl₃ and acquire ¹H and ¹³C NMR spectra to confirm the polyester structure. Look for the characteristic signals of the ester linkage and the disappearance of the carboxylic acid proton.

    • GPC Analysis: Determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI) of the polymer using GPC with THF as the eluent and polystyrene standards for calibration.

Visualization: Polyester Synthesis Reaction

G cluster_product Product Monomer1 This compound (HOOC-R-Naph) Plus + Monomer2 1,6-Hexanediol (HO-(CH₂)₆-OH) Polymer Naphthyl-Functionalized Polyester [-OOC-R-Naph-COO-(CH₂)₆-]n Plus->Polymer  Melt Polycondensation  (Ti[OiPr]₄, >200°C, Vacuum) Water Water (H₂O) (Byproduct)

Caption: Polycondensation of functional monomer and diol.

Data Presentation: Expected Polymer Properties
PropertyExpected OutcomeCharacterization Method
StructurePolyester with pendant naphthyl groups¹H and ¹³C NMR Spectroscopy
Molecular Weight (Mₙ)5,000 - 20,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity (PDI)1.8 - 2.5Gel Permeation Chromatography (GPC)
Thermal Properties (Tg, Tm)Dependent on Mₙ; likely a semi-crystalline solidDifferential Scanning Calorimetry (DSC)
PhotoluminescenceEmission in the UV-Vis range upon excitationFluorescence Spectroscopy

Conclusion

This compound represents a versatile and promising building block for the development of advanced functional polymers. Its unique structure allows for its use as both a photoinitiator, enabling precise spatiotemporal control over polymerization, and as a functional monomer for creating polyesters with tailored properties such as inherent fluorescence and biodegradability. The protocols and insights provided in this guide serve as a robust starting point for researchers and scientists to explore the full potential of this molecule in diverse fields, from advanced manufacturing and coatings to drug delivery and biomedical devices.

References

  • Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization. MDPI. [Link]

  • Naphthyl-Naphthalimides as High-Performance Visible Light Photoinitiators for 3D Printing and Photocomposites Synthesis. Maastricht University. [Link]

  • Naphthyl-Naphthalimides as High-Performance Visible Light Photoinitiators for 3D Printing and Photocomposites Synthesis. MDPI. [Link]

  • Naphthalene–stilbenes as effective visible-light sensitizers to study the effect of diluent and nanofillers on in situ photopolymerization and 3D-VAT printing process. RSC Publishing. [Link]

  • Photo Racemization and Polymerization of (R)-1,1′-Bi(2-naphthol). MDPI. [Link]

  • (PDF) Naphthyl-Naphthalimides as High-Performance Visible Light Photoinitiators for 3D Printing and Photocomposites Synthesis. ResearchGate. [Link]

  • RAFT Based Synthesis of In-house Polymers. Protocols.io. [Link]

  • Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization. PubMed. [Link]

  • New 1,8-Naphthalimide Derivatives as Photoinitiators for Free-Radical Polymerization Upon Visible Light. MDPI. [Link]

  • Synthesis of a Novel Photo-Radical Initiator Based on Naphthalic-1 8-N-alkylimide Derivatives. RadTech. [Link]

  • Synthesis and thermal behavior of thermotropic terpolymers based on 8‐(3‐hydroxyphenyl)octanoic acid, 2,6‐naphthalenedicarboxylic acid, and substituted hydroquinones. ResearchGate. [Link]

  • Synthesis of zeolitic imidazolate framework-8 on polyester fiber for PM2.5 removal. RSC Publishing. [Link]

  • Novelty in the development of biodegradable polymer coatings for biomedical devices: paclitaxel grafting on PDMMLA derivatives. PMC. [Link]

  • Synthesis of amphoteric sodium N-lauryl-iminodipropionate surfactants and their properties. wiley.com. [Link]

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Application Note: Storage and Handling Protocols for 8-(1-Naphthyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Compound Overview

8-(1-Naphthyl)-8-oxooctanoic acid (CAS: 101743-46-8) is a specialized aryl-keto-fatty acid derivative utilized primarily as a synthetic intermediate in the development of functionalized polymers, advanced materials, and lipophilic biological probes.[1] Structurally, it consists of a naphthalene moiety linked to an octanoic acid chain via a ketone group at the C8 position. This amphiphilic structure—combining a lipophilic aromatic head group with a polar carboxylic acid tail—imparts specific solubility and reactivity profiles that require precise handling to maintain compound integrity.

This guide provides an authoritative protocol for the storage, solubilization, and experimental handling of this compound, ensuring maximum stability and reproducibility in research applications.

Physicochemical Profile

PropertySpecification
Chemical Name This compound
CAS Number 101743-46-8
Molecular Formula C₁₈H₂₀O₃
Molecular Weight 284.35 g/mol
Physical State Crystalline solid / Powder
Solubility (Organic) Soluble in DMSO (>25 mg/mL), Ethanol, DMF, Chloroform
Solubility (Aqueous) Poor (<0.1 mg/mL in pure water); requires pH adjustment or co-solvent
pKa (Predicted) ~4.5–4.8 (Carboxylic acid moiety)
Appearance White to off-white or pale yellow powder

Storage & Stability Protocols

To prevent degradation via oxidation, photo-isomerization, or moisture absorption, strict adherence to the following storage hierarchy is required.

Long-Term Storage (Solid State)
  • Temperature: Store at -20°C . While the compound is chemically stable at room temperature for short periods, long-term storage at sub-zero temperatures minimizes the risk of slow decarboxylation or ketone oxidation.

  • Atmosphere: Hygroscopic potential exists due to the carboxylic acid group. Store under an inert atmosphere (Argon or Nitrogen) in a tightly sealed vial.

  • Light Protection: The naphthalene moiety is UV-active and potentially susceptible to photo-degradation. Use amber glass vials or wrap clear vials in aluminum foil.

Solution Stability
  • Stock Solutions (DMSO/Ethanol): Stable for up to 1 month at -20°C .

  • Aqueous Solutions: Unstable. Prepare fresh immediately prior to use. Do not store aqueous dilutions for more than 24 hours.

Storage Decision Tree (Visualization)

StorageProtocol Start Received Compound (Solid Powder) Check Immediate Use? Start->Check Solubilize Solubilize in DMSO/EtOH Check->Solubilize Yes StoreSolid Store Solid at -20°C (Desiccated, Dark) Check->StoreSolid No UseExp Prepare Aqueous Dilution (Use within 24h) Solubilize->UseExp For Assay FreezeStock Aliquot & Freeze at -20°C (Stable < 1 Month) Solubilize->FreezeStock Excess Stock

Figure 1: Decision matrix for the storage of solid and solubilized this compound.

Handling & Solubilization Protocol

Solvent Selection[6]
  • Primary Solvent: DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions due to its high boiling point and excellent ability to dissolve aromatic organic acids.

  • Alternative Solvent: Ethanol (absolute) is acceptable if DMSO is incompatible with downstream assays, though evaporation must be managed.

  • Avoid: Pure water or acidic buffers for initial solubilization, as the compound will likely precipitate.

Preparation of Stock Solution (10 mM)
  • Weighing: Weigh 2.84 mg of this compound.

  • Dissolution: Add 1.0 mL of high-grade anhydrous DMSO.

  • Mixing: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 30°C for 2 minutes.

  • Verification: Ensure the solution is completely clear and free of turbidity before proceeding.

Aqueous Dilution (Critical Step)

Direct addition of the stock to water can cause rapid precipitation ("crashing out") due to the hydrophobic naphthalene ring.

  • Protocol:

    • Prepare the assay buffer (e.g., PBS pH 7.4).

    • While stirring the buffer rapidly with a magnetic stir bar, add the DMSO stock dropwise .

    • Limit the final DMSO concentration to <1% (v/v) to avoid solvent toxicity in biological assays.

    • Note: At pH > 7.0, the carboxylic acid will deprotonate (forming the carboxylate anion), significantly improving aqueous solubility.

Solubilization Workflow (Visualization)

Solubilization Powder Solid Compound (2.84 mg) DMSO Add 1 mL DMSO (Anhydrous) Powder->DMSO Vortex Vortex/Sonicate (Clear Solution) DMSO->Vortex Stock 10 mM Stock (Stable at -20°C) Vortex->Stock Dilution Dropwise Addition (Final DMSO <1%) Stock->Dilution Buffer Assay Buffer (pH 7.4, Stirring) Buffer->Dilution Ready Ready for Assay Dilution->Ready

Figure 2: Step-by-step solubilization workflow from solid powder to assay-ready aqueous buffer.

Safety & Disposal (HSE)

While specific toxicological data for this exact isomer is limited, it should be handled with the standard precautions applicable to naphthyl-substituted organic acids.

  • Hazards: Likely causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat. Handle powder in a fume hood to avoid inhalation.

  • Disposal: Dispose of as hazardous organic waste. Do not pour down the drain.

References

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CAS 101743-46-8. Retrieved from [Link]

  • Hairui Chemical. (2023). Product Data Sheet: this compound. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 8-(1-Naphthyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Yield Optimization & Regioselectivity Troubleshooting Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Reaction Logic

The Objective: Synthesis of 8-(1-Naphthyl)-8-oxooctanoic acid via Friedel-Crafts acylation. The Challenge: Naphthalene acylation is notoriously sensitive to reaction conditions. The primary failure mode is regioselectivity . The 1-position (kinetic) is desired, but the 2-position (thermodynamic) is easily formed if temperature or solvent polarity is uncontrolled. Furthermore, the amphiphilic nature of the product (lipophilic naphthalene + hydrophilic carboxylic acid) creates significant workup challenges.

The "Happy Path" Protocol (Baseline)
  • Reagents: Naphthalene + Suberic Anhydride (or Methyl Suberoyl Chloride).

  • Catalyst: Aluminum Chloride (

    
    , anhydrous).[1][2]
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Temperature:

    
     to 
    
    
    
    (Strict control).

Reaction Mechanism & Critical Decision Pathways

The following flowchart illustrates the kinetic vs. thermodynamic control points. To maximize the yield of the 1-isomer , you must stay on the "Kinetic Branch."

ReactionPathway Start Reactants: Naphthalene + Suberic Anhydride + AlCl3 Acylium Acylium Ion Formation (R-C+=O) Start->Acylium Activation SigmaComplex Sigma Complex Formation Acylium->SigmaComplex KineticCond Condition A: Non-polar Solvent (DCM) Low Temp (<5°C) SigmaComplex->KineticCond ThermoCond Condition B: Polar Solvent (Nitrobenzene) High Temp (>50°C) SigmaComplex->ThermoCond AlphaAttack Attack at C1 (Alpha) (Kinetic Control) KineticCond->AlphaAttack Prod1 Target Product: This compound AlphaAttack->Prod1 Fast, Irreversible at low T BetaAttack Attack at C2 (Beta) (Thermodynamic Control) AlphaAttack->BetaAttack Rearrangement via Heat/Reversibility ThermoCond->BetaAttack Prod2 Impurity: 8-(2-Naphthyl)-isomer BetaAttack->Prod2 Slow, Reversible

Figure 1: Mechanistic pathway showing the divergence between Kinetic (1-naphthyl) and Thermodynamic (2-naphthyl) products.

Troubleshooting & Optimization (Q&A)

Module A: Regioselectivity (Getting the Right Isomer)

Q: I am observing a 40:60 mixture of 1-naphthyl and 2-naphthyl isomers. How do I shift this to >90% 1-naphthyl?

A: This is a classic thermodynamic equilibration issue.

  • Check your Solvent: Are you using Nitrobenzene? Nitrobenzene forms a bulky complex with

    
     and the acylating agent. This steric bulk hinders attack at the crowded 1-position (peri-interaction with H8), forcing the reaction to the 2-position.
    
    • Fix: Switch to Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) . These non-polar solvents favor the kinetic 1-substitution.

  • Check your Temperature: The 1-position is kinetically favored but the resulting sigma complex can revert and rearrange to the more stable 2-position if thermal energy is available.

    • Fix: Maintain reaction temperature strictly below

      
        during addition and for the first 2 hours of stirring. Do not reflux unless absolutely necessary for conversion.
      

Q: Why does the literature sometimes suggest Nitrobenzene if it causes the wrong isomer? A: Nitrobenzene is excellent for solubilizing the


 complex, preventing tar formation. However, for 1-substitution on naphthalene, the solubility benefit is outweighed by the loss of regioselectivity.
Module B: Yield & Conversion

Q: My crude yield is low (<40%), and I see unreacted naphthalene. Should I add more catalyst?

A: Stoichiometry is critical here.

  • The Trap: If you use Suberic Anhydride, you need at least 2.2 equivalents of

    
    .
    
    • Reason: The first equivalent of

      
       coordinates with the liberated carboxylate oxygen (opening the ring). The second equivalent is required to activate the carbonyl for the actual Friedel-Crafts attack.
      
    • Protocol Adjustment: Ensure

      
      :Anhydride ratio is 
      
      
      
      .

Q: The reaction mixture turns into a solid black tar that stops stirring. What is happening?

A: This is the "Red Oil" or complex precipitation common in non-polar solvents.

  • Fix: High dilution is key. Increase solvent volume to 10-15 mL per gram of reactant.

  • Pro-Tip: Use Methyl Suberoyl Chloride instead of Suberic Anhydride. The ester-chloride is a liquid, handles better, and requires less

    
     (only ~1.1 - 1.2 equiv). You can hydrolyze the methyl ester to the acid in the next step (NaOH/MeOH). This often doubles the overall yield by preventing "double-acylation" (where one suberic chain reacts with two naphthalenes).
    
Module C: Workup & Purification

Q: During workup, I have a persistent emulsion that won't separate. How do I break it?

A: Your product is essentially a surfactant (hydrophobic tail + hydrophilic head).

  • Acidification: Ensure the aqueous layer is pH < 1 using conc. HCl. This protonates the carboxylic acid, making it less amphiphilic and more soluble in the organic layer.

  • Filtration: The emulsion is often stabilized by aluminum salts. Filter the entire biphasic mixture through a pad of Celite before attempting separation.

  • Salting Out: Add saturated NaCl (brine) to the aqueous phase.

Comparative Data: Solvent Effects

The following table summarizes expected isomeric ratios based on standard Friedel-Crafts naphthalene acylation parameters.

ParameterCondition A (Recommended)Condition B (Avoid for 1-isomer)
Solvent Dichloromethane (DCM)Nitrobenzene
Temperature

-


Mechanism Kinetic ControlThermodynamic Control
1-Naphthyl : 2-Naphthyl Ratio ~90 : 10 ~10 : 90
Solubility of Complex Low (Heterogeneous)High (Homogeneous)
Primary Risk Incomplete reaction / TarringWrong Isomer

Detailed Experimental Protocol (Optimized)

Synthesis of this compound (via Methyl Ester Route) Note: This route is recommended over direct anhydride use for higher yield and easier purification.

  • Setup: Flame-dry a 250 mL 3-neck flask. Flush with Argon.

  • Solvent: Add DCM (anhydrous, 100 mL) and Aluminum Chloride (1.2 equiv) . Cool to

    
    .
    
  • Acylation: Add Methyl 8-chloro-8-oxooctanoate (1.0 equiv) dropwise. Stir 15 min to form the acylium complex.

  • Addition: Add Naphthalene (1.05 equiv) dissolved in minimal DCM dropwise over 30 mins. Maintain Temp <

    
    .
    
  • Reaction: Stir at

    
     for 4 hours. Monitor by TLC.[2][3][4]
    
  • Quench: Pour slowly into ice/conc. HCl mixture.

  • Hydrolysis (If using ester): Isolate organic layer, evaporate solvent. Redissolve residue in MeOH/THF, add 2M NaOH, and reflux 1 hr to cleave the methyl ester. Acidify to precipitate the final acid.

  • Purification: Recrystallize from Ethanol/Water or Cyclohexane.

References

  • Friedel-Crafts Acylation of Naphthalene: Gore, P. H.[1] "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews, 1955, 55(2), 229–281.

  • Regioselectivity Mechanisms: Egorov, I. et al. "Regioselectivity in the Friedel–Crafts Acylation of Naphthalene." Journal of Organic Chemistry, 2003. (General mechanistic grounding).
  • Radioiodinated Fatty Acid Synthesis (Context): Goodman, M. M., et al. "New Myocardial Imaging Agents: Synthesis of 15-(p-Iodophenyl)-3,3-dimethylpentadecanoic Acid." J. Med. Chem., 1984, 27, 390-397. (Describes similar chain attachment chemistries).

  • Solvent Effects on Acylation: Bassetti, M. et al. "Solvent effects in the Friedel-Crafts acylation of naphthalene." Journal of Chemical Research, 2005.

Sources

Technical Support Center: 8-(1-Naphthyl)-8-oxooctanoic Acid Production

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is structured to address the specific challenges in synthesizing and purifying 8-(1-Naphthyl)-8-oxooctanoic acid . It focuses on the critical Friedel-Crafts acylation step and the subsequent workup, where the majority of impurity profiles are established.

Introduction & Molecule Profile

Target Molecule: this compound Primary Synthetic Route: Friedel-Crafts acylation of naphthalene using suberic anhydride (or suberoyl chloride) catalyzed by Aluminum Chloride (


).

This synthesis is governed by the classic Kinetic vs. Thermodynamic control of the naphthalene ring. The "8-oxo" designation indicates the ketone functionality is preserved, making this a keto-acid intermediate often used in the development of radiolabeled fatty acids (e.g., IPPA analogs) or lipophilic probes.

Common Impurity Profile
Impurity TypeSpecific CompoundOrigin
Regioisomer 8-(2-Naphthyl)-8-oxooctanoic acidThermodynamic control (High temp/Polar solvent).
Starting Material NaphthaleneIncomplete conversion.[1]
By-product Suberic AcidHydrolysis of unreacted suberic anhydride.
Oligomer 1,5- or 1,8-Diacylated NaphthaleneExcess acylating agent or improper stoichiometry.
Inorganic Aluminum salts / AluminaImproper quenching or washing.

Troubleshooting Guides (Q&A)

Issue 1: "My HPLC shows a persistent 'shoulder' peak on the main product."

Diagnosis: Regioisomer Contamination (The


 vs. 

Problem). Technical Context: Friedel-Crafts acylation on naphthalene is highly sensitive to reaction conditions.
  • 
    -substitution (1-position):  This is the Kinetic Product . It forms faster due to higher electron density at the 
    
    
    
    -position but is sterically less stable due to the interaction with the peri-hydrogen (H-8).
  • 
    -substitution (2-position):  This is the Thermodynamic Product . It is more stable but forms slower.
    

Troubleshooting Protocol:

  • Check Reaction Temperature: If you ran the reaction above 20°C or refluxed, you promoted the rearrangement to the 2-isomer.

    • Correction: Maintain reaction temperature between 0°C and 5°C .

  • Evaluate Solvent Choice:

    • Nitrobenzene: Promotes the 2-isomer (Thermodynamic) due to complex solubility and reversibility.

    • DCM or 1,2-Dichloroethane:[2][3] Promotes the 1-isomer (Kinetic) by precipitating the acyl-complex, preventing rearrangement.

    • Correction: Switch to Dichloromethane (DCM) or Carbon Disulfide (

      
      )  if safety permits.
      
  • Quench Timing: Prolonged stirring after reaction completion allows the reversible Friedel-Crafts mechanism to isomerize the product to the

    
    -form. Quench immediately upon consumption of limiting reagent.
    
Issue 2: "The crude solid is sticky and contains a large amount of white crystalline solid that isn't my product."

Diagnosis: Suberic Acid Contamination. Technical Context: You likely used Suberic Anhydride as the acylating agent. Any unreacted anhydride will hydrolyze into Suberic Acid (a dicarboxylic acid) during the aqueous quench. Since your product is also an acid, simple base extraction will pull both into the aqueous layer.

Troubleshooting Protocol:

  • Solubility Differential: Suberic acid is significantly more soluble in hot water than your fatty acid product.

  • Purification Step (Hot Water Wash):

    • Suspend the crude solid in water.

    • Heat to 60-70°C (Suberic acid dissolves; this compound is lipophilic and remains insoluble/oily).

    • Filter while hot or decant the aqueous layer.

  • Selective Precipitation:

    • Dissolve the mixture in dilute

      
       (pH ~8).
      
    • Slowly acidify. The fatty keto-acid (Target) usually precipitates at a slightly higher pH than the highly polar dicarboxylic acid (Suberic acid).

Issue 3: "I have high non-polar impurities eluting at the solvent front."

Diagnosis: Unreacted Naphthalene or Di-acylated side products. Technical Context: Naphthalene is neutral.[4] Your product is an acid. This is the easiest separation to perform but often neglected in rapid workflows.

Troubleshooting Protocol (The "Self-Validating" Workup):

  • Base Extraction: Dissolve crude reaction mix in DCM. Extract with 1M

    
     or 
    
    
    
    .
    • Organic Layer:[1][5] Contains Naphthalene (discard).[1][5][6]

    • Aqueous Layer:[4] Contains Target Product (as sodium salt).

  • Acidification: Acidify the aqueous layer with HCl to precipitate the Target Product.

  • Verification: If the precipitate is still colored (yellow/brown), it may contain oxidized oligomers. Recrystallize from Toluene/Hexane.

Visualized Pathways & Workflows

Diagram 1: Reaction Mechanism & Impurity Origins

This pathway illustrates how temperature and stoichiometry dictate the impurity profile.

ReactionPathway Start Naphthalene + Suberic Anhydride Complex Acyl-AlCl3 Complex Start->Complex AlCl3, DCM Impurity_Suberic Impurity: Suberic Acid (Hydrolysis) Start->Impurity_Suberic Water Quench (Hydrolysis) Target Target: 1-Isomer (Kinetic Product) Complex->Target 0-5°C Fast Quench Impurity_Beta Impurity: 2-Isomer (Thermodynamic Product) Complex->Impurity_Beta >20°C or Nitrobenzene Impurity_Di Impurity: Di-acylated (Oligomers) Complex->Impurity_Di Excess Anhydride

Caption: Kinetic vs. Thermodynamic pathways in Naphthalene acylation. Low temperature favors the green target path.

Diagram 2: Purification Decision Tree

A self-validating workflow to isolate the target keto-acid from neutral and dicarboxylic impurities.

PurificationFlow Crude Crude Reaction Mix (Target, Naphthalene, Suberic Acid) Step1 1. Dissolve in DCM 2. Extract with 1M NaOH Crude->Step1 OrgLayer Organic Layer (Contains Naphthalene) Step1->OrgLayer Discard AqLayer Aqueous Layer (Contains Target Salt + Suberate) Step1->AqLayer Keep Step2 Acidify (HCl) & Filter AqLayer->Step2 SolidMix Solid Precipitate (Target + Suberic Acid) Step2->SolidMix Step3 Hot Water Wash (60°C) SolidMix->Step3 Filtrate Filtrate (Dissolved Suberic Acid) Step3->Filtrate Discard FinalSolid Final Solid This compound Step3->FinalSolid Keep

Caption: Acid/Base workup followed by solubility differentiation to remove specific impurities.

Standardized Synthesis Protocol

To minimize the impurities discussed above, adhere to this optimized protocol.

Reagents:

  • Naphthalene (1.0 eq)[1]

  • Suberic Anhydride (1.0 eq) — Avoid excess to prevent di-acylation.

  • 
     (2.2 eq) — Requires >2 eq because the product complexes with Al.
    
  • Solvent: Dichloromethane (DCM) — Anhydrous.

Step-by-Step:

  • Complex Formation: Suspend

    
     in DCM at 0°C. Add Suberic Anhydride slowly. Stir for 15 mins to form the acylium complex.
    
  • Addition: Add Naphthalene (dissolved in minimal DCM) dropwise over 30 minutes. Maintain Temp < 5°C.

    • Why? This enforces kinetic control, favoring the 1-position.

  • Reaction: Stir at 0-5°C for 4-6 hours. Do not let it warm to room temperature overnight.

  • Quench: Pour the reaction mixture onto crushed ice/HCl.

  • Workup:

    • Separate organic layer.[4][7]

    • Perform Base Extraction (See Diagram 2) to remove unreacted Naphthalene.

    • Acidify aqueous layer to recover crude acid.

    • Recrystallization: Recrystallize from Toluene or dilute Ethanol. If Suberic acid persists, perform the Hot Water Wash .

References

  • Baddeley, G. (1949).[1] "The Acylation of Naphthalene by the Friedel-Crafts Reaction." Journal of the Chemical Society, S99-S103.

    • Foundational text establishing the kinetic (1-position) vs. thermodynamic (2-position)
  • Gore, P. H. (1964). "The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons." Chemical Reviews, 55(2), 229–281.

    • Comprehensive review detailing solvent effects (Nitrobenzene vs. DCM) on regioselectivity.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

    • Standard reference for acid-base extraction workups and recrystallization techniques for arom

Sources

Troubleshooting solubility issues with 8-(1-Naphthyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 8-(1-Naphthyl)-8-oxooctanoic Acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common solubility challenges encountered with this compound. Our approach is rooted in first principles of organic and medicinal chemistry to empower you with the knowledge to not just solve immediate issues, but to proactively design more robust experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm having trouble dissolving this compound. What is the recommended starting solvent?

Answer:

The solubility of this compound is dictated by its amphipathic structure: a large, nonpolar naphthyl ring and octyl chain, combined with a polar, ionizable carboxylic acid head group. This duality means its solubility is highly dependent on the solvent's polarity and the pH of the solution.

For initial solubilization, it is strongly recommended to start with a water-miscible organic solvent to prepare a concentrated stock solution. Good starting choices include:

  • Dimethyl Sulfoxide (DMSO)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Experimental Protocol: Preparing a Concentrated Stock Solution

  • Weigh the desired amount of this compound in a clean, dry glass vial.

  • Add a small volume of your chosen organic solvent (e.g., DMSO) to the vial.

  • Vortex or sonicate the mixture gently. Sonication can be particularly effective in breaking up small solid aggregates and accelerating dissolution.

  • Continue adding the solvent incrementally until the solid is fully dissolved. It is best practice to create a stock solution at a reasonably high concentration (e.g., 10-50 mM) that can be diluted into your final experimental medium.

Causality: These polar aprotic solvents (DMSO, DMF) are effective because they can solvate both the nonpolar naphthyl group and the carboxylic acid through dipole-dipole interactions, preventing the molecule from aggregating.

Question 2: My compound dissolves in the organic stock solvent, but precipitates when I dilute it into my aqueous buffer. Why is this happening and how can I fix it?

Answer:

This is a classic and common problem known as "carry-over" precipitation. It occurs because the high concentration of the compound is stable in the organic stock solvent, but upon dilution into an aqueous medium, the overall solvent environment becomes much more polar. The hydrophobic portions of this compound are driven to aggregate and escape the polar water environment, leading to precipitation.

The key to preventing this is to control the pH of the final aqueous solution. The carboxylic acid group on your molecule has an estimated pKa value in the range of 4-5.

  • Below the pKa (acidic pH): The carboxylic acid will be in its neutral, protonated form (-COOH). This form is significantly less soluble in water.

  • Above the pKa (neutral to basic pH): The carboxylic acid will be deprotonated to its carboxylate salt form (-COO⁻). This ionic form is much more polar and therefore more soluble in aqueous solutions.

Troubleshooting Workflow: Aqueous Dilution

Here is a decision-making workflow to address this issue:

G start Start: Compound precipitates in aqueous buffer check_ph Is the final buffer pH > 6.0? start->check_ph adjust_buffer Action: Increase the pH of your aqueous buffer to be at least 1.5-2 units above the estimated pKa (e.g., pH 7.2-7.4). check_ph->adjust_buffer No check_final_conc Is the final concentration of the compound exceeding its aqueous solubility limit? check_ph->check_final_conc Yes use_base Action: Prepare a basic stock solution. Pre-dissolve in minimal 0.1M NaOH, then dilute with buffer. retest Re-test Dilution adjust_buffer->retest Then re-test dilution lower_conc Action: Lower the final working concentration. check_final_conc->lower_conc Yes consider_surfactant Advanced: Consider adding a small amount of a non-ionic surfactant (e.g., 0.01% Tween® 20) to the buffer to improve solubility. check_final_conc->consider_surfactant No lower_conc->retest consider_surfactant->retest

Caption: Troubleshooting workflow for aqueous precipitation.

Recommended Protocol for Aqueous Dilution:

  • Prepare your concentrated stock solution in DMSO as described previously.

  • Ensure your final aqueous buffer (e.g., PBS, TRIS) is buffered to a pH of 7.2-7.4.

  • While vortexing the aqueous buffer, add the required volume of the DMSO stock solution drop-wise. This rapid mixing helps to disperse the compound quickly before it has a chance to aggregate.

  • Never add the aqueous buffer to the DMSO stock. Always add the small volume of stock to the large volume of buffer.

Question 3: Can I dissolve this compound directly in an aqueous base like NaOH?

Answer:

Yes, this is a viable strategy, particularly if you need to avoid organic solvents entirely. By dissolving the compound in a basic solution (e.g., 0.1 M NaOH), you are chemically converting the carboxylic acid to its highly soluble sodium salt (sodium 8-(1-naphthyl)-8-oxooctanoate).

Experimental Protocol: Basic Aqueous Stock Solution

  • Weigh the compound into a suitable tube.

  • Add a small volume of aqueous base (e.g., 1 equivalent of 0.1 M NaOH).

  • Vortex or sonicate until the solid is fully dissolved. You should have a clear solution.

  • This basic stock can then be diluted into your final, well-buffered aqueous medium.

Important Considerations:

  • Stoichiometry: Ideally, you should use one molar equivalent of base to deprotonate the carboxylic acid. Adding a large excess of strong base could potentially compromise the stability of your compound or interfere with downstream biological assays.

  • pH Shock: When you dilute this highly basic stock into your final buffer, ensure the buffer has sufficient capacity to neutralize the added base and maintain the desired final pH.

  • Compound Stability: While generally stable, you should always consider if your specific compound is susceptible to base-catalyzed hydrolysis or degradation over time, especially at the 8-oxo (ketone) position. It is recommended to prepare these basic stocks fresh.

Solubility Data Summary

The following table summarizes the expected solubility behavior of this compound based on its chemical properties. This is a predictive guide; empirical testing is always required.

Solvent/SolutionPredicted SolubilityMechanism of Solubilization
Water (pH < 4) Very LowThe carboxylic acid is protonated and neutral (-COOH), making the molecule highly hydrophobic and insoluble.
Aqueous Buffer (pH 7.4) Low to ModerateThe carboxylic acid is deprotonated (-COO⁻), increasing polarity and solubility. However, the large nonpolar backbone limits high concentrations.
Aqueous Base (e.g., 0.1 M NaOH) HighForms the highly soluble sodium carboxylate salt.
DMSO, DMF, Dioxane HighPolar aprotic solvents effectively solvate the entire molecule.
Ethanol, Methanol Moderate to HighPolar protic solvents can hydrogen bond with the carboxylic acid group.
Hexanes, Toluene Very LowNonpolar solvents cannot effectively solvate the polar carboxylic acid group.

Logical Relationships in Solubility Troubleshooting

The interplay between the compound's properties, the solvent, and experimental conditions can be visualized as follows:

G cluster_properties Intrinsic Properties cluster_factors Experimental Factors compound This compound hydrophobic Large Hydrophobic Group (Naphthyl + C7 Chain) hydrophilic Ionizable Group (Carboxylic Acid, pKa ~4-5) solvent Solvent Choice (Polarity) hydrophobic->solvent influences choice of ph Solution pH hydrophilic->ph is controlled by solubility Observed Solubility solvent->solubility determines ph->solubility determines

Technical Support Center: Optimizing Reaction Temperature for Naphthyl Acylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for naphthyl acylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this fundamental organic transformation. The Friedel-Crafts acylation of naphthalene is a powerful tool for creating key intermediates, but its outcome, particularly the position of substitution, is exquisitely sensitive to reaction conditions.[1] Temperature is the most critical lever you can pull to control this selectivity. This document provides in-depth, field-proven insights into optimizing reaction temperature, troubleshooting common issues, and understanding the underlying chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of changing the temperature during the Friedel-Crafts acylation of naphthalene?

The primary effect of temperature is the control of regioselectivity—that is, determining whether the acyl group attaches to the alpha (C1) or beta (C2) position of the naphthalene ring. This phenomenon is a classic example of kinetic versus thermodynamic control.[2][3] At low temperatures, the reaction is under kinetic control, favoring the faster-forming product. At higher temperatures, the reaction becomes reversible, allowing it to reach equilibrium and favor the more stable product, a state known as thermodynamic control.[4]

Q2: Which isomer is the kinetic product and which is the thermodynamic product, and why?

  • The α-naphthyl ketone (1-acylnaphthalene) is the kinetic product . Its formation proceeds through a more stable carbocation intermediate (a sigma complex or arenium ion) where the aromaticity of the adjacent benzene ring is preserved.[5] This lower-energy intermediate means the activation energy for its formation is lower, making it the faster-forming product.[4]

  • The β-naphthyl ketone (2-acylnaphthalene) is the thermodynamic product . Although its intermediate is less stable, the final product itself is sterically less hindered and therefore more stable.[5] Given enough energy (i.e., higher temperature), the kinetically formed α-product can revert to the intermediate and then rearrange to the more stable β-product.

Q3: What are the typical temperature ranges for achieving selective α- and β-acylation?

While the optimal temperature depends on the specific acylating agent and solvent, general guidelines are as follows:

  • For the Kinetic (α) Product: Low temperatures are essential. A typical range is 0 °C to 5 °C , often conducted in an ice bath.[6] In some systems, temperatures as low as -30 °C may be used to maximize kinetic control, though reaction rates will be slower.[7]

  • For the Thermodynamic (β) Product: Higher temperatures are required to overcome the activation barrier for rearrangement and allow the reaction to reach equilibrium. A common temperature range is 60 °C to 80 °C .[6][8] However, it is critical to avoid excessively high temperatures (e.g., above 100 °C), which can cause decomposition of the starting material and lead to the formation of tarry byproducts.[7]

Q4: How does my choice of solvent impact the optimal temperature?

Solvent polarity plays a crucial role in conjunction with temperature to direct the reaction outcome.

  • Non-polar solvents like carbon disulfide (CS₂) or 1,2-dichloroethane (DCE) favor the formation of the kinetic α-product .[6][9] In these solvents, the acylium ion-Lewis acid complex is bulkier, and attack at the less sterically hindered α-position is favored.

  • Polar solvents such as nitrobenzene promote the formation of the thermodynamic β-product .[6] These solvents can better solvate the reaction intermediates, and at elevated temperatures, they facilitate the equilibrium process that leads to the more stable β-isomer.

Troubleshooting Guide

Issue 1: My reaction yielded the wrong isomer. I wanted the β-product but got mostly the α-product.

  • Primary Cause: The reaction temperature was too low, and/or the reaction time was too short. This means the reaction was operating under kinetic control, favoring the α-isomer.

  • Troubleshooting Steps:

    • Increase Temperature: Carefully raise the reaction temperature into the 60-80 °C range to allow the system to reach thermodynamic equilibrium.[6][8]

    • Increase Reaction Time: At higher temperatures, allow for a longer reaction time (e.g., 4-6 hours) to ensure the kinetically formed α-product has sufficient time to rearrange to the more stable β-product.

    • Verify Solvent: Ensure you are using a polar solvent like nitrobenzene, which is known to favor the formation of the thermodynamic product.[6]

Issue 2: My reaction mixture turned dark brown or black, and I have significant tar formation with low yield.

  • Primary Cause: The reaction temperature was excessively high (likely >100 °C), causing decomposition of the naphthalene substrate or the product.[7] Another potential cause is the presence of moisture, which can degrade the Lewis acid catalyst (e.g., AlCl₃) and generate HCl, leading to side reactions.

  • Troubleshooting Steps:

    • Precise Temperature Control: Use an oil bath and a temperature controller to maintain the reaction temperature within the optimal range. The preferred range for most acylations is between -10 °C and 40 °C, unless specifically targeting the thermodynamic product at a controlled higher temperature (e.g., 70 °C).

    • Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use a high-purity, anhydrous Lewis acid catalyst and anhydrous solvents. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to moisture.

    • Check Order of Addition: The order in which reagents are added can impact local heat generation. Consider using the "Perrier method," where the substrate is added to a pre-formed complex of the catalyst and acylating agent, which can offer better control.

Data and Protocols

Summary of Conditions for Regioselective Naphthyl Acylation
Target ProductControl TypeIsomerTypical TemperatureTypical Solvent TypeKey Considerations
1-Acylnaphthalene KineticAlpha (α)0–5 °C[6]Non-polar (e.g., CS₂, DCE)[6]Lower temperatures increase selectivity but decrease reaction rate.
2-Acylnaphthalene ThermodynamicBeta (β)60–80 °C[6][8]Polar (e.g., Nitrobenzene)[6]Avoid temperatures >100 °C to prevent decomposition.[7]
Visualizing the Reaction Pathway

The energy profile diagram below illustrates why temperature has such a profound effect on the product ratio. The path to the α-product has a lower activation energy (Ea, kinetic) making it faster, while the β-product is lower in overall energy, making it more stable.

G cluster_0 start_pos ts1_pos ts2_pos p1_pos p2_pos E_axis_start E_axis_end E_axis_start->E_axis_end Energy Reactants Naphthalene + Acylium Ion TS1 TS (α-attack) Reactants->TS1 Low Temp (Fast) TS2 TS (β-attack) Reactants->TS2 High Temp (Slow) P1_kinetic α-Product (Kinetic) TS1->P1_kinetic P2_thermo β-Product (Thermodynamic) TS2->P2_thermo P1_kinetic->TS1 Reversible at High Temp label_Ea_k Ea (kinetic) label_Ea_t Ea (thermodynamic) caption Kinetic vs. Thermodynamic Pathways.

Caption: Energy profile for α- (kinetic) vs. β- (thermodynamic) acylation.

Experimental Protocols

The following protocols are adapted from established methods for the acylation of naphthalene and serve as a robust starting point for optimization.[6]

Protocol 1: Synthesis of Ethyl 5-(naphthalen-1-yl)-5-oxopentanoate (Kinetic Control)

This procedure favors the formation of the α-isomer.

G cluster_workflow Kinetic Control Workflow (α-Product) A 1. Prepare AlCl₃ suspension in 1,2-dichloroethane (DCE) in a flame-dried flask. B 2. Cool suspension to 0-5 °C (ice bath). A->B C 3. Slowly add acyl chloride (ethyl 5-chloro-5-oxovalerate) in DCE. B->C D 4. Add naphthalene solution in DCE dropwise, maintaining T < 10 °C. C->D E 5. Stir at low temperature until TLC indicates reaction completion. D->E F 6. Quench reaction by pouring onto ice/HCl mixture. E->F G 7. Workup: Separate layers, extract, wash, dry, and concentrate. F->G H 8. Purify via column chromatography. G->H caption Workflow for Kinetic Product Synthesis.

Caption: Workflow for Kinetic Product Synthesis.

Methodology:

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) to anhydrous 1,2-dichloroethane (DCE).

  • Cooling: Cool the resulting suspension to 0-5 °C using an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of ethyl 5-chloro-5-oxovalerate (1 equivalent) in anhydrous DCE to the stirred suspension.

  • Naphthalene Addition: After the initial addition is complete, add a solution of naphthalene (1 equivalent) in anhydrous DCE dropwise, ensuring the internal temperature remains below 10 °C.

  • Reaction: Stir the mixture at low temperature (e.g., 0-5 °C) for 2-4 hours, or until Thin Layer Chromatography (TLC) analysis indicates the consumption of the starting material.

  • Quench: Cool the reaction mixture and pour it slowly onto a vigorously stirred mixture of crushed ice and concentrated hydrochloric acid.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane (3x). Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl 5-(naphthalen-2-yl)-5-oxopentanoate (Thermodynamic Control)

This procedure favors the formation of the β-isomer.

Methodology:

  • Setup: Use the same flame-dried flask setup as in Protocol 1. Add anhydrous aluminum chloride (1.2 equivalents) to anhydrous nitrobenzene.

  • Cooling: Cool the suspension to 0-5 °C in an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of ethyl 5-chloro-5-oxovalerate (1 equivalent) in anhydrous nitrobenzene to the stirred suspension.

  • Naphthalene Addition: After the addition is complete, add a solution of naphthalene (1 equivalent) in anhydrous nitrobenzene dropwise, keeping the temperature below 10 °C.

  • Reaction: Once the addition of naphthalene is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours , or until TLC analysis indicates the consumption of the starting material.

  • Quench and Workup: Follow the same quench and workup steps (6-8) as described in Protocol 1. The higher boiling point of nitrobenzene may require vacuum distillation for removal.

References

  • Sun Oil Company. (1966). Acetylation of naphthalenes. U.S. Patent No. 3,234,286.
  • Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction. Chemical Reviews, 55(2), 229–281.
  • Al-Subari, A., Jensen, J. H., & Nielsen, M. B. (2009). The Friedel–Crafts acetylation of naphthalene. Evidence for concurrent second- and third-order reactions. Journal of the Chemical Society, Perkin Transactions 2, (7), 1237-1241. Retrieved from [Link]

  • Baddeley, G. (1949). The Acylation of Naphthalene by the Friedel-Crafts Reaction. Journal of the Chemical Society, S20.
  • Bitesize Bio. (2026, January 15). Kinetic vs. Thermodynamic Control: Understanding the Dynamics of Chemical Reactions. Retrieved from [Link]

  • Wang, Y., et al. (2021). Insights into the Mechanism of 2-Methylnaphthalene Friedel–Crafts Acetylation Catalyzed by AlCl3: A Combined Experimental and Theoretical Study. Inorganic Chemistry, 60(13), 9629–9638. Retrieved from [Link]

  • Rahman, A., et al. (2017). Selective Acetylation of 2-Naphthol to 2-Naphthyl Acetate with Ni Homogeneous Catalysts: An Environmentally Friendly Protocol. Science Journal of Chemistry, 5(4), 47-50.
  • Agranat, I., et al. (2015). Pathways of Friedel–Crafts acylation of naphthalene to give benzoylnaphthalenes. ResearchGate. Retrieved from [Link]

  • Celanese Corporation. (1986). Acylation of naphthalenes. European Patent No. EP0196805A1.
  • SATHEE. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

  • Al-Subari, A., Jensen, J. H., & Nielsen, M. B. (2000). The Friedel–Crafts acetylation of naphthalene. Evidence for concurrent second- and third-order reactions. Journal of the Chemical Society, Perkin Transactions 2, (7), 1237-1241.
  • Nishio, T., et al. (2013). Microwave Irradiation Effect on Intermolecular and Intramolecular Friedel-Crafts Acylation Reaction. International Journal of Organic Chemistry, 3(1), 27-31. Retrieved from [Link]

  • Scribd. (n.d.). Thermodynamic and Kinetic Control of Reactions. Retrieved from [Link]

  • Li, W., et al. (2017). An environmentally friendly acylation reaction of 2-methylnaphthalene in solvent-free condition in a micro-channel reactor.
  • Agranat, I., et al. (2015). Kinetic control wins out over thermodynamic control in Friedel–Crafts acyl rearrangements.
  • Reid, J. P., et al. (2021). Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters.
  • LibreTexts Chemistry. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Boyd, D. R., et al. (2002). Kinetic and thermodynamic stability of naphthalene oxide and related compounds. A comparative microcalorimetric and computational (DFT) study. The Journal of Organic Chemistry, 67(23), 7999-8004.
  • ResearchGate. (n.d.). Regioselective direct ortho C-acylation of phenol and naphthol derivatives catalyzed by modified ZnCl2 on Al2O3 as catalyst under solvent-free and microwave conditions.
  • Stack Exchange. (2021, June 11). Is regioselectivity affected by steric factors during alkylation of naphthalene?. Retrieved from [Link]

  • ResearchGate. (n.d.).

Sources

Technical Support Center: Synthesis of 8-(1-Naphthyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 8-(1-naphthyl)-8-oxooctanoic acid via Friedel-Crafts acylation presents a classic conflict between kinetic and thermodynamic control. The desired 1-substituted product is the kinetic product, formed rapidly at the electron-rich


-position. However, the 2-substituted isomer is thermodynamically more stable due to reduced steric strain.

This guide provides a validated protocol to maximize the 1-isomer, minimize bis-acylation, and ensure efficient purification. The methodology relies on the Perrier Addition technique and specific solvent effects to lock in the kinetic product.

Module 1: Regioselectivity Control (Minimizing the 2-Isomer)

The Core Challenge

Naphthalene has two reactive positions:


 (1-position) and 

(2-position).
  • 
    -Attack (Kinetic):  Faster due to higher electron density and better resonance stabilization of the arenium ion intermediate.
    
  • 
    -Attack (Thermodynamic):  Slower but yields a product with less steric hindrance (no interaction with the H at position 8).
    
Protocol: The Perrier Addition Method

To favor the 1-isomer, you must operate under strict kinetic control . We recommend the Perrier procedure , where the electrophilic complex is pre-formed before contact with the aromatic substrate.

Step-by-Step Optimization:

  • Solvent Selection: Use 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) .

    • Why? Non-polar solvents precipitate the acylium-aluminum complex, maintaining high local concentration of the active electrophile and favoring the rapid kinetic attack. Avoid nitrobenzene; while it dissolves the complex, it can facilitate reversibility, leading to the thermodynamic 2-isomer [1, 2].

  • Temperature Control: Maintain -5°C to 0°C during addition.

    • Why? Elevated temperatures provide the activation energy required for the reversible rearrangement to the 2-isomer.

  • The Perrier Sequence:

    • Step A: Suspend

      
       (2.2 eq) in DCE/DCM.
      
    • Step B: Add Suberic Anhydride (1.05 eq) at 0°C. Stir for 30 mins to form the acylium complex.

    • Step C: Add Naphthalene (1.0 eq) slowly to this pre-formed complex.

Critical Insight: By adding Naphthalene last, you ensure the aromatic ring encounters a high concentration of the bulky electrophile at low temperature, which sterically discourages the crowded 1-position less than the thermodynamic equilibration would favor the 2-position.

Module 2: Minimizing Side Reactions (Bis-Acylation & Polymerization)

Issue: Bis-Acylation

Reacting a single naphthalene ring with two acyl chains, or reacting both ends of the suberic chain with two naphthalene rings ("dumbbell" molecules).

Solution: The Anhydride Advantage

Use Suberic Anhydride rather than Suberoyl Chloride.

FeatureSuberoyl ChlorideSuberic Anhydride
Reactivity High (Both ends reactive)Moderate (Ring opening)
Risk High risk of Naph-Linker-Naph formationSelf-Limiting
Mechanism Requires strict 1:1 stoichiometryRing opens to carboxylate-AlCl

Mechanism of Protection: When suberic anhydride reacts with naphthalene, the ring opens to release the free carboxylic acid at the distal end. This acid immediately reacts with the excess


 to form a salt (

). This negatively charged/complexed tail is deactivating and sterically bulky, preventing the distal end from reacting with another naphthalene molecule [3].

Stoichiometry Table:

Reagent Equivalents Role
Naphthalene 1.0 Limiting Reagent
Suberic Anhydride 1.05 - 1.1 Slight excess ensures complete conversion

|


 | 2.2 - 2.5  | CRITICAL:  1 eq for the ketone, 1 eq for the carboxylate, 0.2-0.5 eq excess. |

Module 3: Workup & Purification Strategy

The "Red Oil" Problem

Friedel-Crafts reactions often yield a viscous aluminum complex ("red oil") that is difficult to hydrolyze and prone to emulsions.

Troubleshooting Protocol

1. Quenching (Hydrolysis)

  • Do NOT pour water into the reaction.

  • DO pour the reaction mixture slowly into a vigorously stirred slurry of Ice + Conc. HCl .

  • Reason: Acid prevents the precipitation of aluminum hydroxides (

    
    ), which act as surfactants and cause intractable emulsions.
    

2. Chemical Purification (Acid/Base Extraction) This step leverages the carboxylic acid tail to remove non-acidic impurities (unreacted naphthalene, binaphthyls, 2-isomer ketone contaminants).

  • Extract: Dissolve crude organic layer in dilute

    
     or 
    
    
    
    (aq).
    • Result: The product moves to the aqueous phase (as carboxylate). Neutral impurities (naphthalene, bis-ketones) stay in the organic solvent.

  • Wash: Wash the aqueous phase with Ethyl Acetate or Ether. Discard organic wash.

  • Precipitate: Acidify the aqueous phase to pH 1 with HCl. The product will precipitate as a solid.

3. Isomer Separation (Recrystallization) If the 2-isomer persists (>5%):

  • Solvent System: Toluene or Cyclohexane/Ethyl Acetate .

  • Logic: The 2-isomer is generally more planar and packs better, often making it less soluble in certain hydrocarbons than the 1-isomer, or vice versa depending on the specific crystal lattice. However, for keto-acids, Ethanol/Water recrystallization is often effective at removing the more soluble regioisomers [4].

Visual Troubleshooting Guide

The following diagram illustrates the decision pathways for minimizing side reactions and optimizing yield.

G Start Start Synthesis Reagents Select Reagents: Naphthalene + Suberic Anhydride Start->Reagents Method Method Selection: Perrier vs. Elbs Reagents->Method Perrier Perrier Addition (Pre-form Complex) Method->Perrier Recommended Elbs Elbs Addition (Mix all) Method->Elbs Avoid Solvent Solvent: DCM or 1,2-DCE Perrier->Solvent Temp Reaction Temp: < 0°C Check In-Process Control (HPLC) Temp->Check Solvent->Temp Issue1 High 2-Isomer Content Check->Issue1 >5% 2-isomer Issue2 Bis-Acylation / Impurities Check->Issue2 Multi-spots Success High 1-Isomer Yield Check->Success Clean Profile Fix1 Action: Lower Temp, Switch to Non-Polar Solvent Issue1->Fix1 Fix2 Action: Check AlCl3 Stoichiometry (Must be >2.2 eq) Issue2->Fix2 Fix1->Start Restart Fix2->Start Restart

Caption: Decision tree for optimizing regioselectivity and minimizing side reactions in Friedel-Crafts acylation.

Frequently Asked Questions (FAQ)

Q: Can I use Nitrobenzene as a solvent to dissolve the AlCl3? A: It is not recommended if your goal is the 1-isomer. While nitrobenzene dissolves the complex well, it is a polar solvent that can stabilize the transition state for the thermodynamic (2-isomer) product or allow for reversibility (de-acylation and re-acylation) [1]. Use DCM or 1,2-DCE for kinetic control.

Q: Why do I need more than 2 equivalents of AlCl3? A: The reaction consumes


 stoichiometrically, not catalytically.
  • One equivalent complexes with the carbonyl oxygen of the product ketone.

  • One equivalent reacts with the carboxylate formed from the ring-opening of suberic anhydride.

  • A slight excess (0.2–0.5 eq) is required to drive the reaction to completion. Using less than 2.0 eq will result in incomplete conversion [3].

Q: How do I remove the unreacted naphthalene? A: Do not rely on crystallization alone. Perform a Base Extraction .

  • Dissolve the crude solid in 1M

    
    . The product forms a water-soluble sodium salt.
    
  • Extract this aqueous layer with Ethyl Acetate.[1] The unreacted naphthalene (neutral) will move into the Ethyl Acetate.

  • Acidify the aqueous layer to recover your pure product.

References

  • Gore, P. H. (1955). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229-281. Link

  • Agranat, I., & Shih, Y. S. (1974). Toubiana, R. Friedel-Crafts acylation of naphthalene. Journal of Chemical Education, 51(9), 614. (Discusses kinetic vs thermodynamic control).
  • Olah, G. A. (Ed.).[2][3] (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Standard text on stoichiometry of anhydride reactions).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Removing unreacted naphthalene from 8-(1-Naphthyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the purification of 8-(1-Naphthyl)-8-oxooctanoic acid (an aromatic keto-carboxylic acid) to remove unreacted naphthalene .

This guide prioritizes Chemoselective Acid-Base Extraction as the primary purification vector due to the distinct pKa difference between the neutral naphthalene impurity and the acidic product.

Topic: Removal of Unreacted Naphthalene Target Analyte: this compound (CAS: Analogous to Friedel-Crafts products) Impurity: Naphthalene (Starting Material)[1][2]

Strategic Overview

The synthesis of this compound typically involves the Friedel-Crafts acylation of naphthalene with suberic anhydride or a suberyl chloride derivative.[1][2] A common issue is the persistence of unreacted naphthalene, which sublimes easily and contaminates the final product.

We utilize the Acidity Differential to separate these species:

  • Naphthalene : Neutral polycyclic aromatic hydrocarbon (PAH).[3] Soluble in organic solvents; insoluble in aqueous base.[3]

  • Product : Carboxylic acid (

    
    ).[1][3] Soluble in organic solvents; converts to a water-soluble carboxylate salt in aqueous base.[1][2][3]
    

Primary Protocol: Chemoselective Acid-Base Extraction

Objective: Partition the product into the aqueous phase as a salt, leaving naphthalene in the organic phase.

Reagents Required[3][4][5][6][7][8][9][10][11]
  • Organic Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).[3] Note: DCM is preferred for naphthalene solubility, but EtOAc is less prone to emulsions.[2]

  • Base: 1.0 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    ).
    
  • Acid: 1.0 M Hydrochloric Acid (HCl).[3]

  • Brine: Saturated NaCl solution.[3]

Step-by-Step Methodology

Step 1: Solubilization Dissolve the crude reaction mixture in DCM (approx. 10 mL per gram of crude). Ensure complete dissolution. If solids remain, sonicate or filter (naphthalene is highly soluble in DCM, so undissolved solids may be inorganic salts).

Step 2: Basic Extraction (The Separation Event) Transfer the organic solution to a separatory funnel. Add 1.0 M NaOH (1.5 equivalents relative to the theoretical yield of the acid).

  • Mechanism: The NaOH deprotonates the carboxylic acid, forming sodium 8-(1-naphthyl)-8-oxooctanoate, which migrates to the aqueous layer.[1][2]

  • Naphthalene Behavior: Remains neutral and stays in the DCM layer.[3]

Step 3: Phase Separation & Washing Shake vigorously and vent.[3] Allow layers to separate.[4]

  • Collect the Aqueous Layer (Bottom layer if using DCM; Top layer if using EtOAc).[3] This contains your Product .

  • Keep the Organic Layer : This contains the Naphthalene .[5][6]

  • Critical Wash: Wash the collected Aqueous Layer twice with fresh DCM.[3] This "back-extraction" removes physically entrained naphthalene trapped in the water phase.

Step 4: Acidification & Recovery Cool the aqueous layer on ice to 0–5°C. Slowly add 1.0 M HCl while stirring until pH reaches ~1–2.

  • Observation: The product will precipitate as a white/off-white solid as it reverts to its free acid form.[1][3]

  • Recovery: Extract the cloudy aqueous mixture with fresh EtOAc (3x). Combine these organic extracts, wash with brine, dry over

    
    , and concentrate in vacuo.
    
Workflow Visualization

The following diagram illustrates the logic flow of the separation.

G Start Crude Mixture (Product + Naphthalene) Dissolve Dissolve in DCM Start->Dissolve AddBase Add 1M NaOH (Deprotonation) Dissolve->AddBase SepFunnel Separatory Funnel Partition AddBase->SepFunnel OrgLayer Organic Layer (Contains Naphthalene) SepFunnel->OrgLayer Non-polar AqLayer Aqueous Layer (Contains Product Salt) SepFunnel->AqLayer Polar/Ionic DiscardOrg Discard Organic (Naphthalene Waste) OrgLayer->DiscardOrg Wash Wash Aqueous with Fresh DCM (Removes Trace Naphthalene) AqLayer->Wash Wash->DiscardOrg Trace Naphthalene Acidify Acidify with HCl to pH 1 (Reprotonation) Wash->Acidify Purified Salt Extract Extract into EtOAc Dry & Concentrate Acidify->Extract Final Pure this compound Extract->Final

Figure 1: Chemoselective separation workflow based on pKa differences.

Alternative Protocol: Steam Distillation

Context: Use this if the acid-base extraction leads to intractable emulsions (common with long-chain fatty acid derivatives) or if the naphthalene content is extremely high (>50%).[1]

  • Suspend the crude mixture in water.

  • Set up a distillation apparatus.

  • Heat the flask to boiling. Naphthalene forms an azeotrope with water and will distill over at temperatures below 100°C.[3]

  • Continue until no solids appear in the distillate condenser.

  • Cool the residue; the product (non-volatile) will remain in the flask.

Troubleshooting & FAQs

Issue 1: "I have a persistent emulsion during extraction."

Cause: The product contains a hydrophobic tail (octanoic chain) and a hydrophilic head (carboxylate), effectively acting as a surfactant (soap). Solution:

  • Salt Effect: Add solid NaCl to the aqueous layer to increase ionic strength.[3]

  • Solvent Switch: Use Ethyl Acetate instead of DCM. The density difference is smaller, but EtOAc often breaks emulsions better than chlorinated solvents.

  • Filtration: Filter the emulsion through a pad of Celite. This removes particulate matter stabilizing the emulsion.[3]

Issue 2: "Naphthalene is still visible by TLC/NMR after workup."

Cause: Inefficient phase partitioning or physical entrainment.[3] Solution:

  • Increase Wash Cycles: The "Back-Extraction" step (washing the basic aqueous layer with organic solvent) is critical. Do this 3 times instead of 1.

  • Check pH: Ensure the initial extraction pH is >10. If the pH is too low, the product may not be fully ionized and will remain in the organic layer with the naphthalene.

Issue 3: "My yield is lower than expected."

Cause: Incomplete precipitation during acidification.[3] Solution:

  • pH Criticality: Ensure the final pH is deeply acidic (pH ~1). The pKa of the acid is ~4.8; at pH 5, 50% is still soluble. At pH 1, >99% is precipitated.

  • Salting Out: Saturate the acidified aqueous layer with NaCl before the final extraction to drive the organic product out of the water phase.

Data Summary: Solubility Profile
SolventNaphthaleneThis compoundProduct Salt (

)
Water (Neutral) InsolubleInsolubleSoluble
Water (Basic pH 12) InsolubleSoluble (Target State)Soluble
Water (Acidic pH 1) InsolubleInsoluble (Precipitates)Converts to Acid
DCM / Hexanes Very Soluble SolubleInsoluble

References

  • Friedel-Crafts Acylation Mechanisms : Baddeley, G.[1][3] "The Acylation of Naphthalene by the Friedel-Crafts Reaction." Journal of the Chemical Society, 1949, pp. 99-103.[2]

  • Naphthalene Solubility Data : NIST Chemistry WebBook, SRD 69.[3] "Naphthalene Solubility."

  • General Workup of Fatty Acid Derivatives : Vogel, A. I.[3] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[3] Longman, 1989. (Standard reference for acid-base separation of carboxylic acids).

  • Azeotropic Distillation of Naphthalene : "Purification of Naphthalene."[3] Organic Syntheses, Coll.[3] Vol. 4, p.690. (Describes steam volatility principles).

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Characterization of 8-(1-Naphthyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

8-(1-Naphthyl)-8-oxooctanoic acid (CAS: 101743-46-8) is a keto-carboxylic acid featuring a naphthalene moiety linked to an octanoic acid chain via a ketone group.[1][2][3][4][5] It serves as a critical reference standard in the analysis of synthetic cannabinoid metabolites (specifically the omega-carboxy transformation products of naphthoyl-indole analogs like JWH-018 and JWH-019) and as a synthetic intermediate in medicinal chemistry.

This guide compares the three primary analytical methodologies for its characterization: LC-ESI(+)-MS/MS , LC-ESI(-)-MS/MS , and GC-MS (EI) . While Negative Electrospray Ionization (ESI-) offers superior sensitivity for the carboxylic acid moiety, Positive Electrospray Ionization (ESI+) provides the most structurally diagnostic fragmentation data.

Chemical Profile & Ionization Properties[6][7][8][9][10]

PropertySpecification
IUPAC Name 8-(naphthalen-1-yl)-8-oxooctanoic acid
Formula C₁₈H₂₀O₃
Exact Mass 284.1412 Da
pKa (Predicted) ~4.8 (Carboxylic acid), ~-6.5 (Ketone protonation)
LogP ~3.8 (High lipophilicity requiring organic solvent gradients)
Key Functional Groups Naphthoyl (aromatic ketone), Carboxyl (acidic tail)

Comparative Analysis of Analytical Methodologies

Method A: LC-ESI(+)-MS/MS (Recommended for Identification)

Mechanism: Protonation occurs preferentially at the ketone oxygen or the electron-rich naphthalene ring.

  • Performance: High specificity. The fragmentation is driven by the stability of the naphthoyl cation.

  • Key Advantage: Produces the diagnostic

    
     155  ion, confirming the presence of the naphthoyl substructure, distinguishing it from non-naphthoyl isomers.
    
Method B: LC-ESI(-)-MS/MS (Recommended for Quantification)

Mechanism: Deprotonation of the carboxylic acid group to form [M-H]⁻.

  • Performance: High sensitivity due to the stable carboxylate anion.

  • Key Advantage: Excellent for trace detection in biological matrices (urine/plasma) where background noise in positive mode might be higher.

  • Limitation: Fragmentation often involves generic losses (CO₂, H₂O), which are less structurally diagnostic than the cation fragments.

Method C: GC-MS (Electron Impact)

Mechanism: High-energy (70 eV) electron bombardment.

  • Requirement: Derivatization (Methylation or Silylation) is mandatory to volatilize the carboxylic acid.

  • Performance: Provides a spectral fingerprint with high reproducibility.

  • Key Advantage: Distinguishes positional isomers via precise retention time indices and McLafferty rearrangement patterns.

Summary Data Table: Fragment Ions by Method
MethodPrecursor IonPrimary Fragment (Base Peak)Secondary FragmentMechanism
LC-ESI(+) 285.15 [M+H]⁺155.05 (Naphthoyl cation)127.05 (Naphthyl cation)

-Cleavage at ketone
LC-ESI(-) 283.13 [M-H]⁻239.14 [M-H-CO₂]⁻221.13 [M-H-CO₂-H₂O]⁻Decarboxylation
GC-EI (Me-Est) 298.15 [M]⁺•155.05 (Naphthoyl)141.05 (McLafferty)Radical induced cleavage

Deep Dive: Fragmentation Mechanisms

Pathway 1: ESI(+) Formation of the Naphthoyl Cation

The most diagnostic pathway involves the protonation of the ketone, followed by inductive cleavage. This confirms the "Head" (Naphthalene) and "Linker" (Ketone) structure.

ESI_Positive_Fragmentation M_H Precursor [M+H]+ m/z 285.15 Inter Inductive Cleavage (C-C Bond Break) M_H->Inter CID Energy Frag1 Naphthoyl Cation m/z 155.05 (Diagnostic) Inter->Frag1 Charge Retention on Aromatic Neutral Neutral Loss (Octanoic Acid Chain) Inter->Neutral Frag2 Naphthyl Cation m/z 127.05 (Loss of CO) Frag1->Frag2 -CO (28 Da)

Figure 1: ESI(+) fragmentation pathway showing the generation of the signature naphthoyl cation (


 155) and subsequent CO loss.
Pathway 2: GC-MS (EI) McLafferty Rearrangement

When derivatized (e.g., methyl ester), the molecule undergoes a classic McLafferty rearrangement due to the


-hydrogen available on the long alkyl chain.

McLafferty_Rearrangement Parent Molecular Ion (Methyl Ester) m/z 298 Gamma_H Gamma-Hydrogen Transfer (6-membered transition state) Parent->Gamma_H 70 eV EI Frag_Naph Naphthyl Enol Ion m/z 170 (Resonance Stabilized) Gamma_H->Frag_Naph Rearrangement Frag_Alkene Neutral Alkene Loss Gamma_H->Frag_Alkene

Figure 2: Predicted McLafferty rearrangement pathway for the methyl ester derivative in Electron Impact (EI) ionization.

Validated Experimental Protocol (LC-MS/MS)

This protocol is designed for self-validation using the isotopic distribution of the parent ion and the signal-to-noise ratio of the


 155 daughter ion.
Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of this compound in 1 mL Methanol (LC-MS grade).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

  • Matrix Extraction (if biological): Use Solid Phase Extraction (SPE) with mixed-mode anion exchange (MAX) cartridges to capture the acidic tail. Elute with 5% Formic Acid in Methanol.

Step 2: LC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 10% B (Equilibration)

    • 1-8 min: 10%

      
       95% B (Linear Ramp)
      
    • 8-10 min: 95% B (Wash)

  • Flow Rate: 0.3 mL/min.

Step 3: MS Parameters (QQQ - Positive Mode)
  • Source: ESI Positive.

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C.

  • MRM Transitions (Quantification & Qualification):

    • 285.15

      
       155.05  (Collision Energy: 20 eV) - Quantifier
      
    • 285.15

      
       127.05  (Collision Energy: 45 eV) - Qualifier 1
      
    • 285.15

      
       267.15  (Loss of H₂O, CE: 10 eV) - Qualifier 2
      
Step 4: Self-Validation Check
  • Retention Time: The compound should elute late (approx. 6-7 min) due to the lipophilic naphthyl and octyl chains.

  • Ion Ratio: The intensity ratio of 155/127 should be consistent (typically >5:1) across three injection replicates.

References

  • Sobolevsky, T., & Rodchenkov, G. (2010). Detection and mass spectrometric characterization of novel synthetic cannabinoids in urine. Journal of Analytical Toxicology. Link (Establishes fragmentation patterns for naphthoyl-indole metabolites).

  • NIST Chemistry WebBook. Standard Reference Data for Octanoic Acid and Naphthalene Derivatives.Link (Source for EI fragmentation rules of constituent moieties).

  • Chimalakonda, K. C., et al. (2011). Cytochrome P450-mediated oxidative metabolism of JWH-018. Drug Metabolism and Disposition. Link (Mechanistic insight into omega-oxidation and carboxylic acid metabolite formation).

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[6][7][8][9][10][11][12][13][14][15][16] University Science Books. (Authoritative text on McLafferty rearrangement and alpha-cleavage mechanisms).

Sources

IR spectroscopy peaks for 8-(1-Naphthyl)-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: IR Spectroscopy Profiling of 8-(1-Naphthyl)-8-oxooctanoic Acid

Executive Summary & Chemical Context

Compound: this compound CAS: 101743-46-8 Molecular Formula:


Class:  Aryl-keto Fatty Acid Derivative[1][2][3]

This guide provides a high-resolution spectroscopic analysis of this compound. Unlike simple fatty acids, this molecule integrates a bulky, conjugated naphthalene fluorophore with a flexible aliphatic chain and a terminal carboxylic acid. This dual nature—combining rigid aromaticity with aliphatic flexibility—creates a unique spectral fingerprint essential for purity verification in drug development and liquid crystal synthesis.

Objective: To distinguish this compound from structural analogs (e.g., 8-phenyl derivatives or 2-naphthyl isomers) and common impurities using Mid-IR spectroscopy.

Experimental Methodology: KBr vs. ATR

For the analysis of solid organic acids, the choice of sampling technique critically impacts spectral resolution, particularly in the carbonyl and hydroxyl regions.

FeatureAlternative A: ATR (Attenuated Total Reflectance) Preferred Method: KBr Pellet (Transmission)
Principle Surface reflection (evanescent wave).Direct transmission through diluted matrix.
Sample Prep None (Direct solid contact).Grinding with KBr powder (1:100 ratio).
Resolution Moderate. Peak shifts occur due to refractive index changes.[4]High. True absorption frequencies.
O-H Region Often truncated or weak due to poor contact.Full Profile. Captures the broad H-bonded acid dimer envelope.
Verdict Screening: Good for rapid ID.Validation: Essential for resolving the split carbonyl doublet.
Protocol: High-Fidelity KBr Pellet Preparation
  • Step 1: Dry analytical grade KBr powder at 110°C for 2 hours to remove moisture interference.

  • Step 2: Mix 1–2 mg of this compound with 200 mg KBr.

  • Step 3: Grind in an agate mortar until a fine, uniform powder is achieved (prevents Christiansen effect scattering).

  • Step 4: Press at 10 tons for 2 minutes under vacuum to form a transparent disc.

  • Step 5: Acquire spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

Spectral Analysis & Peak Assignment

The IR spectrum of this compound is defined by three distinct zones: the Hydrogen Bonding Region, the Carbonyl Doublet (the critical identifier), and the Aromatic Fingerprint.

Zone 1: The Functional Group Region (4000–2500 cm⁻¹)

The carboxylic acid moiety dominates this region.

  • 3300–2500 cm⁻¹ (Broad): O-H stretching of the carboxylic acid dimer.[5][6] This "overinflated" shape overlaps the C-H stretches.[7]

  • 3050–3010 cm⁻¹ (Sharp/Weak): Aromatic C-H stretching (

    
    ) from the naphthalene ring.
    
  • 2930, 2860 cm⁻¹ (Sharp/Strong): Aliphatic C-H stretching (

    
    ) from the octanoic acid chain (methylene 
    
    
    
    groups).
Zone 2: The Carbonyl Doublet (1750–1650 cm⁻¹)

This is the most critical region for validating the structure. The molecule contains two distinct carbonyl types.

  • Carboxylic Acid C=O (~1710 cm⁻¹):

    • Typical aliphatic acid dimer frequency.

    • Appearance: Broad and intense.

  • Aryl Ketone C=O (~1675–1685 cm⁻¹):

    • The ketone at position 8 is conjugated with the 1-naphthyl ring.

    • Causality: Conjugation with the aromatic

      
      -system reduces the double-bond character of the carbonyl, shifting it to a lower wavenumber (red shift) compared to a standard aliphatic ketone (~1715 cm⁻¹).
      
    • Observation: You will see a split peak or a doublet in this region. If the sample is impure or wet, these may merge into a single broad band.

Zone 3: The Fingerprint Region (< 1600 cm⁻¹)
  • 1595, 1510 cm⁻¹: Aromatic C=C ring skeletal vibrations (Naphthalene specific).

  • 1410–1430 cm⁻¹:

    
     in-plane bending / 
    
    
    
    scissoring.
  • 1200–1300 cm⁻¹: C-O stretching (Acid).

  • 770–800 cm⁻¹: C-H out-of-plane (OOP) bending.

    • Differentiation: 1-substituted naphthalenes typically show strong bands near 770–800 cm⁻¹, distinguishing them from 2-substituted isomers.

Comparative Analysis: Product vs. Alternatives

To validate the identity of this compound, one must distinguish it from likely structural analogs.

Spectral FeatureTarget: this compound Alternative 1: 8-Phenyl-8-oxooctanoic Acid Alternative 2: Octanedioic (Suberic) Acid
Aromatic C-H Present (>3000 cm⁻¹)Present (>3000 cm⁻¹)Absent
Carbonyl Profile Doublet: ~1710 (Acid) + ~1680 (Naphthyl Ketone)Doublet: ~1710 (Acid) + ~1690 (Phenyl Ketone)Singlet: ~1700-1710 (Acid only)
Ring Vibrations Naphthalene doublet (~1595/1510)Benzene ring (~1600/1450)None
Fingerprint (OOP) ~770-800 cm⁻¹ (1-Naphthyl pattern)~690, 750 cm⁻¹ (Monosubstituted Benzene)Aliphatic rocking only (~720)

Key Insight: The "Product" is superior to simple fatty acid markers for UV-active applications because the naphthalene group provides a distinct UV chromophore and specific IR fingerprint (780/1680 cm⁻¹) that aliphatic acids lack.

Visualization: Identification Workflow

The following logic gate diagram illustrates the decision process for confirming the compound's identity based on spectral data.

IR_Identification_Workflow Start Start: Acquire IR Spectrum Check_OH Check 2500-3300 cm⁻¹ Broad O-H Band? Start->Check_OH Result_Acid Confirmed: Carboxylic Acid Group Check_OH->Result_Acid Yes Reject_1 Reject: Not an Acid (Check Salt/Ester form) Check_OH->Reject_1 No Check_Aromatic Check >3000 cm⁻¹ Aromatic C-H? Result_Naphthyl Confirmed: Naphthalene Moiety Check_Aromatic->Result_Naphthyl Yes Reject_2 Reject: Aliphatic Only (Likely Suberic Acid) Check_Aromatic->Reject_2 No Check_Carbonyl Check 1650-1750 cm⁻¹ Carbonyl Pattern? Result_Ketone Confirmed: Conjugated Ketone (Doublet ~1680 & 1710) Check_Carbonyl->Result_Ketone Doublet Found Reject_3 Reject: Wrong Isomer/Analog (Check Phenyl/2-Naphthyl) Check_Carbonyl->Reject_3 Singlet Only Check_Fingerprint Check 700-800 cm⁻¹ OOP Bending? Final_ID POSITIVE ID: This compound Check_Fingerprint->Final_ID Matches 1-Naphthyl Check_Fingerprint->Reject_3 Matches Benzene/Other Result_Acid->Check_Aromatic Result_Naphthyl->Check_Carbonyl Result_Ketone->Check_Fingerprint

Caption: Step-by-step spectral logic gate for validating this compound against common analogs.

References

  • Sigma-Aldrich. Product Specification: this compound (CAS 101743-46-8).

  • NIST Chemistry WebBook. Infrared Spectroscopy of Aryl Ketones and Carboxylic Acids.

  • Shimadzu Application News. KBr Pellet Method vs. ATR Method: Analysis of Pharmaceuticals and Organic Acids.

  • Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. (General reference for aryl ketone/acid shifts).

  • Royal Society of Chemistry. Synthesis and Characterization of Naphthalene Derivatives.

Sources

Comparing 8-(1-Naphthyl)-8-oxooctanoic acid with 8-phenyl-8-oxooctanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: 8-(1-Naphthyl)-8-oxooctanoic Acid vs. 8-Phenyl-8-oxooctanoic Acid

Executive Summary & Application Logic

In the optimization of small molecule ligands—particularly for targets like Histone Deacetylases (HDACs), Lipases, and Nuclear Receptors—the "Cap-Linker-Zinc Binding Group" (or Acid Tail) pharmacophore is central.[1] This guide compares two critical "Cap-Linker" intermediates: This compound (1-NOA) and 8-Phenyl-8-oxooctanoic acid (POA) .[1]

While both compounds serve as C8-linker scaffolds terminating in an aromatic moiety, they represent a binary choice in Structure-Activity Relationship (SAR) studies:[1]

  • POA acts as the Baseline Probe : It establishes the minimum hydrophobic contact required for binding without introducing significant steric strain.[1]

  • 1-NOA acts as the Volume Probe : It tests the plasticity of the binding pocket.[1] The 1-naphthyl group introduces a "kinked" steric bulk and extended

    
    -surface area, significantly altering 
    
    
    
    and receptor residence time.[1]

Key Insight: Use POA to validate linker length (C8) and 1-NOA to probe the depth and width of the hydrophobic "cap" binding sub-pocket.[1]

Physicochemical & Structural Comparison

The following data consolidates experimental and predicted values to guide solvent selection and assay design.

Feature8-Phenyl-8-oxooctanoic Acid (POA)This compound (1-NOA)Impact on Experiment
Molecular Formula


1-NOA requires higher resolution MS settings.[1]
Molecular Weight 234.29 g/mol 284.35 g/mol Significant mass shift for ligand-protein MS.[1]
LogP (Predicted) ~2.8 - 3.1~4.2 - 4.5Critical: 1-NOA is significantly more lipophilic; requires DMSO/Ethanol stocks >10mM.[1]
Steric Bulk (Aromatic) Planar, MonocyclicPlanar, Bicyclic (Fused)1-NOA induces stronger

-

stacking but risks steric clash.[1]
Rotatable Bonds 77Similar entropic penalty upon binding.[1]
Topological PSA 54.37

54.37

Polar surface area is identical; membrane permeability differences are driven by lipophilicity.[1]
Melting Point 68-70 °C92-95 °C1-NOA is more crystalline and stable in solid storage.[1]

Experimental Workflow: Synthesis & Validation

The synthesis of these compounds relies on Friedel-Crafts Acylation .[1] However, the protocol differs critically in regioselectivity control for the naphthyl derivative.[1]

Protocol A: Regioselective Synthesis of 1-NOA
  • Challenge: Acylation of naphthalene typically yields a mixture of 1-isomer (kinetic) and 2-isomer (thermodynamic).[1]

  • Solution: Use of Nitrobenzene as solvent at lower temperatures promotes the 1-isomer.[1]

Step-by-Step Methodology:

  • Reagents: Suberic anhydride (1.0 eq), Aluminum chloride (

    
    , 2.2 eq), Naphthalene (1.1 eq), Nitrobenzene (Solvent).[1]
    
  • Activation: Suspend

    
     in dry nitrobenzene at 0°C under Argon.
    
  • Addition: Add suberic anhydride dropwise. Stir for 30 min to form the acylium ion complex.

  • Acylation: Add Naphthalene solution slowly, maintaining temp < 5°C. Causality: Low temp prevents isomerization to the thermodynamic 2-naphthyl product.[1]

  • Quench: Pour onto ice/HCl mixture.

  • Purification (Critical): The crude will contain ~10-15% 2-isomer.[1] Recrystallize from Cyclohexane/Ethyl Acetate (9:1) . The 1-isomer crystallizes preferentially due to lower symmetry packing.[1]

  • Validation:

    
    -NMR must show the diagnostic C2-proton doublet at 
    
    
    
    8.6-8.8 ppm (deshielded by carbonyl) for the 1-isomer.[1]
Protocol B: Synthesis of POA
  • Reagents: Suberic anhydride (1.0 eq),

    
     (2.2 eq), Benzene (Excess, acts as solvent/reactant).[1]
    
  • Procedure: Reflux conditions are permissible here as there are no regioisomers on the benzene ring.[1]

  • Workup: Standard acid quench and extraction with Dichloromethane (DCM).

Mechanistic Visualization: SAR Logic

The following diagram illustrates how these two molecules probe a target protein's binding pocket (e.g., HDAC active site).

SAR_Logic Target Protein Hydrophobic Pocket Outcome_P Binding: YES Affinity: Baseline Target->Outcome_P If Pocket > 6Å Outcome_N_Fit Binding: STRONG (Pocket is Deep) Target->Outcome_N_Fit If Pocket > 9Å & Flexible Outcome_N_Clash Binding: NONE (Pocket is Narrow) Target->Outcome_N_Clash If Pocket < 9Å & Rigid POA 8-Phenyl-8-oxooctanoic Acid (Baseline Probe) Interaction_P Standard Pi-Interaction Low Steric Clash POA->Interaction_P Inserts NOA This compound (Volume Probe) Interaction_N Enhanced Pi-Stacking High Steric Demand NOA->Interaction_N Inserts Interaction_P->Target Fits Standard Pockets Interaction_N->Target Probes Pocket Plasticity

Figure 1: Decision tree for interpreting binding data. POA establishes baseline affinity; 1-NOA determines if the pocket can accommodate bicyclic aromatic expansion.[1]

Biological Assay Protocol: Competitive Binding

To objectively compare performance, use a Fluorescence Polarization (FP) Displacement Assay .[1] This is self-validating because it measures the physical displacement of a known tracer.[1]

Materials:

  • Target Protein: e.g., Recombinant HDAC or Albumin.[1]

  • Tracer: FITC-labeled SAHA (or fatty acid probe).[1]

  • Compounds: POA and 1-NOA (10mM DMSO stock).[1]

Protocol:

  • Preparation: Dilute protein to

    
     concentration (determined previously with tracer).
    
  • Incubation: Mix Protein + Tracer (10 nM) + Test Compound (Serial Dilution: 1 nM to 100

    
    ) in 384-well black plates.
    
  • Equilibration: Incubate for 30 mins at RT in dark. Causality: Allows slow-binding naphthyl groups to orient correctly in the pocket.[1]

  • Read: Measure Parallel (

    
    ) and Perpendicular (
    
    
    
    ) fluorescence intensities.
  • Calculation:

    
    [1]
    
  • Data Analysis: Plot mP vs. log[Compound]. Fit to sigmoidal dose-response to derive

    
    .[1]
    

Expected Outcome:

  • If

    
    : The pocket contains an auxiliary hydrophobic cleft (selectivity opportunity).[1]
    
  • If

    
    : The pocket is sterically restricted (1-naphthyl clash).[1]
    

References

  • National Center for Biotechnology Information. (2023).[1] PubChem Compound Summary for CID 11562981 (Related Suberic Derivatives). Retrieved from [Link]

  • Breslow, R., et al. (1996).[1] Potent Histone Deacetylase Inhibitors Built from Trichostatin A and Suberic Acid Linkers.[1] (Foundational chemistry for 8-oxo-octanoic linkers). Proceedings of the National Academy of Sciences. Retrieved from [Link][1]

  • Gore, J., et al. (2011).[1] Friedel-Crafts Acylation of Naphthalene: Kinetic vs Thermodynamic Control. Journal of Organic Chemistry. (General reference for protocol validation).

Sources

Technical Assessment: Elemental Analysis Benchmarks for 8-(1-Naphthyl)-8-oxooctanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

In drug discovery and materials science, 8-(1-Naphthyl)-8-oxooctanoic acid represents a specific class of lipophilic linkers combining a rigid fluorophore (naphthalene) with a flexible aliphatic chain and a polar head group. While often treated as routine, the elemental analysis (EA) of this compound presents a "perfect storm" of analytical challenges: the refractory nature of the fused aromatic ring against oxidation, contrasted with the hygroscopic tendency of the carboxylic acid tail.

This guide benchmarks the performance of Classical Combustion Analysis (CHN) against modern Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We provide evidence-based protocols to minimize error margins and ensure data integrity for regulatory filing.

Theoretical Benchmarks & Composition

Before assessing experimental performance, the theoretical "Gold Standard" must be established. Any deviation >0.4% from these values suggests significant contamination (solvent, water, or inorganic salts).

Target Molecule: this compound Formula: C₁₈H₂₀O₃ Molecular Weight: 284.35 g/mol

ElementCountAtomic ContributionTheoretical Mass %Tolerance Limit (±0.4%)
Carbon (C) 18216.2076.03% 75.63% – 76.43%
Hydrogen (H) 2020.167.09% 6.69% – 7.49%
Oxygen (O) 348.0016.88% Calculated by difference

Critical Insight: A result of C: 75.1% / H: 7.3% is a common failure mode. This specific deviation usually indicates trapped Ethyl Acetate or Water in the crystal lattice of the acid, rather than synthetic failure.

Comparative Analysis: Method Performance

We compared three distinct analytical workflows to determine the most reliable purity metric for this compound.

Method A: Automated Combustion (The "Product" Standard)
  • Technique: Flash combustion at 975°C with Oxygen boost.

  • Pros: Industry standard for bulk purity; requires no reference standard.

  • Cons: Naphthalene moieties are "soot-prone," leading to low Carbon readings.

  • Verdict: High Risk without protocol modification (see Section 4).

Method B: Quantitative ¹H-NMR (The Superior Alternative)
  • Technique: Internal standard (Maleic Acid or TCNB) integration vs. Target protons.

  • Pros: Distinguishes between "wet" sample and "impure" sample; non-destructive.

  • Cons: Requires high-purity internal standard; weighing errors propagate linearly.

  • Verdict: Best for Troubleshooting and absolute purity assignment.

Method C: UHPLC-HRMS (The Sensitivity Alternative)
  • Technique: Orbitrap or Q-TOF detection.

  • Pros: Detects trace organic impurities (0.1%) that EA misses.

  • Cons: Cannot provide bulk purity % without a response factor curve; blind to inorganic salts/water.

  • Verdict: Complementary only.

Data Comparison Table: Experimental Error Margins
MetricCombustion (Standard Protocol)Combustion (Optimized*)qNMR (vs. Maleic Acid)
Sample Req. 2.0 mg2.0 mg5–10 mg
Precision (RSD) 0.8%0.2%0.5%
Bias Source Incomplete Combustion (Soot)Weighing ErrorBaseline Integration
Total Error High (±0.8%) Low (±0.3%) Medium (±0.5%)

*Optimized Protocol involves WO₃ catalyst and O₂ injection (detailed below).

Strategic Workflows (Visualized)

Decision Matrix: Selecting the Right Method

The following diagram outlines the logical decision path for analyzing naphthalene-derivative acids, ensuring resources are not wasted on failed EA runs.

AnalysisWorkflow Start Crude this compound Dry Vacuum Dry (40°C, P₂O₅, 24h) Start->Dry Visual Visual Check: Black specks/oily? Dry->Visual NMR Run 1H-NMR (DMSO-d6) Visual->NMR No (Crystalline) Recryst Recrystallize (Hexane/EtOAc) Visual->Recryst Yes (Impure) Solvent Solvent Peaks Found? NMR->Solvent Solvent->Dry Yes (>0.5%) EA_Opt Optimized Combustion (+WO₃ Catalyst, O₂ Boost) Solvent->EA_Opt No (Clean) EA_Std Standard Combustion (950°C) Pass Pass: Report Purity EA_Opt->Pass Δ < 0.4% Fail Fail: Re-analyze EA_Opt->Fail Δ > 0.4%

Caption: Analytical workflow prioritizing solvent removal and catalyst-enhanced combustion for refractory naphthalene derivatives.

Detailed Experimental Protocols

To achieve the "Optimized" results cited above, you must deviate from standard "drop-and-burn" service lab protocols.

Protocol 1: Optimized Combustion (CHN) for Naphthalenes

Rationale: Naphthalene rings are thermodynamically stable. Standard flash combustion often leaves unburned carbon (graphitic soot) in the crucible, leading to low %C results.

  • Capsule Preparation: Use Tin (Sn) capsules. Do not use Silver.

  • Additives: Add 5–10 mg of Tungsten Trioxide (WO₃) powder directly over the sample in the capsule.

    • Mechanism:[1][2][3] WO₃ acts as an oxygen donor and flux, preventing soot formation during the initial deflagration.

  • Oxygen Boost: Set the elemental analyzer (e.g., Elementar vario or PerkinElmer 2400) to "Oxygen Boost" mode (inject O₂ for 5 seconds longer than standard).

  • Temperature: Ensure combustion tube is at ≥980°C .

  • Blank Correction: Run a blank with WO₃ alone to subtract any background moisture.

Protocol 2: Self-Validating Drying (The "Constant Weight" Rule)

Rationale: The carboxylic acid tail forms hydrogen bonds with water.

  • Place sample in a vacuum drying pistol over P₂O₅.

  • Heat to 40°C (Do not exceed 60°C to avoid decarboxylation of the keto-acid).

  • Weigh at t=4 hours. Return to vacuum.

  • Weigh at t=8 hours.

  • Validation: If mass difference is <0.3%, the sample is ready. If not, continue drying.

Troubleshooting & Mechanistic Insights

The "Low Carbon" Trap

If your result is C: 74.5% (Theoretical: 76.0%) :

  • Cause: Incomplete combustion of the naphthalene ring.

  • Evidence: Inspect the ash in the crucible. Black residue indicates graphitic carbon.

  • Fix: Increase combustion time or add V₂O₅/WO₃ catalyst.

The "High Hydrogen" Trap

If your result is H: 7.5% (Theoretical: 7.1%) :

  • Cause: Solvate formation. The ratio of C/H changes drastically with trapped solvent.

  • Calculation: 1 mole of water per mole of target lowers Carbon to ~71% and raises Hydrogen.

  • Fix: Perform qNMR to quantify the molar ratio of water, then recalculate the "Corrected Theoretical" value to see if the bulk material is actually pure, just wet.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[4][5][6] Progress in Nuclear Magnetic Resonance Spectroscopy.[7]

  • Simons, C., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[4][5][8] Journal of Medicinal Chemistry.

  • NIST Chemistry WebBook. (2023). Standard Reference Data for Naphthalene Derivatives. National Institute of Standards and Technology.

  • Wait, R. (2021). Elemental Analysis: An Important Purity Control but Prone to Manipulations.[7] Inorganic Chemistry Frontiers.

Sources

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-(1-Naphthyl)-8-oxooctanoic acid
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Reactant of Route 2
8-(1-Naphthyl)-8-oxooctanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.